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  • Product: Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
  • CAS: 1214386-04-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern targeted therapeutics, the precision of starting mater...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern targeted therapeutics, the precision of starting materials dictates the efficacy of the final active pharmaceutical ingredient (API). Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5) [1] has emerged as a high-value, critical intermediate in the synthesis of advanced kinase inhibitors. Most notably, this scaffold is foundational to the structure-based design of selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) inhibitors, such as the clinical candidate Tomivosertib (eFT508) [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data. We will deconstruct the physicochemical properties of this molecule, analyze the structural causality behind its reactivity, and provide self-validating protocols for incorporating it into complex pharmacophores like the pyridone-aminal system.

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical baseline of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is essential for predicting its behavior in both synthetic workflows and biological environments.

Quantitative Data Summary

The following table synthesizes the core computed and experimental properties of the molecule [1], [3]:

PropertyValueMethod / Significance
Chemical Name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylateIUPAC Standard
CAS Registry Number 1214386-04-5Unique Identifier
Molecular Formula C₇H₆ClNO₃-
Molecular Weight 187.58 g/mol Computed
Density ~1.5 g/cm³Predicted; indicates a dense crystalline packing
Topological Polar Surface Area (TPSA) ~55.4 ŲOptimal for membrane permeability in downstream APIs
Hydrogen Bond Donors 1 (Pyridone NH)Critical for kinase hinge-region binding
Hydrogen Bond Acceptors 3 (C=O, Ester O)Facilitates target protein interactions
Tautomerism and Reactivity Causality

The molecule exists in a tautomeric equilibrium between the lactam (6-oxo-1,6-dihydropyridine) and lactim (6-hydroxypyridine) forms. In the solid state and in polar protic solvents, the lactam form predominates. This structural dynamic is not merely an academic curiosity; it dictates the molecule's reactivity. The nucleophilic N-1 position allows for targeted alkylation, while the electrophilic ester carbonyl is primed for aminolysis.

G A Methyl 5-chloro-6-oxo- 1,6-dihydropyridine-2-carboxylate (Lactam Form) B Methyl 5-chloro-6-hydroxy- pyridine-2-carboxylate (Lactim Form) A->B Tautomeric Equilibrium (Solvent Dependent) C H-Bond Acceptor (C=O) Facilitates Kinase Binding A->C Structural Feature D Nucleophilic N-1 Allows Alkylation A->D Reactivity Profile

Fig 1: Tautomeric equilibrium and structural features of the 5-chloro-pyridone scaffold.

Mechanistic Role in Drug Design (MNK1/2 Inhibitors)

In the design of MNK1/2 inhibitors, every atom must justify its presence. The selection of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate as a starting material is driven by two distinct causal factors [2]:

  • The 5-Chloro Substituent (Pharmacodynamic Causality): The chlorine atom is not just a synthetic handle. In the MNK1/2 active site, the 5-chloro group on the pyridone ring provides a highly favorable lipophilic interaction (and potential halogen bonding) with the carbonyl oxygen of Leu90 . Replacing this chlorine with a hydrogen or methyl group results in up to a log-order loss in binding affinity.

  • The Methyl Ester (Pharmacokinetic/Synthetic Causality): The methyl ester is kinetically superior to bulkier esters (like tert-butyl) for mild aminolysis. It acts as an efficient leaving group, allowing the formation of the primary carboxamide without requiring harsh conditions that could degrade the sensitive pyridone ring.

Experimental Workflows & Protocols

To leverage this intermediate in the synthesis of the novel pyridone-aminal chemotype, strict adherence to mechanistic principles is required. Below are the field-proven, self-validating protocols for this transformation.

Protocol 1: Aminolysis to 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide

Objective: Convert the methyl ester to a primary carboxamide, setting the stage for lactamization.

Step-by-Step Methodology:

  • Preparation: Suspend methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in a minimal volume of methanol to ensure partial dissolution.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add 30% aqueous ammonia (10.0 eq).

    • Causality: The excess ammonia drives the equilibrium forward. Cooling prevents the exothermic degradation of the starting material and suppresses side reactions at the 5-chloro position.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is complete when the ester peak ( m/z 188 [M+H]+ ) is fully consumed, replaced by the amide peak ( m/z 173 [M+H]+ ).

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. Triturate the resulting solid with cold diethyl ether, filter, and dry under a vacuum to afford the carboxamide intermediate.

Protocol 2: Acid-Catalyzed Cyclization to the Pyridone-Aminal

Objective: Construct the rigid, spiro-fused pyridone-aminal pharmacophore.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask, combine the isolated 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxamide (1.0 eq) with the target ketone (e.g., cyclopentanone or a substituted variant) (1.5 eq) in anhydrous 1,4-dioxane.

  • Catalysis: Carefully add concentrated sulfuric acid ( H2​SO4​ , 0.5 eq) dropwise.

    • Causality: The acid protonates the ketone, drastically increasing its electrophilicity. The primary amide nitrogen attacks the activated ketone to form a hemiaminal. Subsequent acid-catalyzed dehydration generates an N-acyl iminium ion, which cyclizes to form the stable aminal.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Validation: Analyze via TLC (DCM:MeOH 9:1). The highly polar primary amide spot should disappear, replaced by a higher Rf​ product spot.

  • Quenching & Isolation: Cool the reaction to room temperature and slowly pour it into ice-cold saturated sodium bicarbonate ( NaHCO3​ ) to neutralize the acid. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

G Step1 Methyl 5-chloro-6-oxo- 1,6-dihydropyridine-2-carboxylate Step2 Aminolysis (NH3 / MeOH) Produces Carboxamide Step1->Step2 Nucleophilic Acyl Substitution Step3 Acid-Catalyzed Cyclization (Ketone + H2SO4) Step2->Step3 Intermediate Isolation Step4 Pyridone-Aminal Scaffold (eFT508 / Tomivosertib analog) Step3->Step4 Lactam Formation

Fig 2: Synthetic pathway from the methyl ester intermediate to the pyridone-aminal pharmacophore.

Conclusion

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a masterclass in rational drug design starting materials. Its specific physicochemical properties—balancing a highly reactive methyl ester for synthetic tractability with a precisely positioned 5-chloro group for target affinity—make it an indispensable building block for next-generation kinase inhibitors. By adhering to the mechanistic protocols outlined above, researchers can ensure high-fidelity translation from raw material to advanced therapeutic agents.

References

  • Chem-Space. "Methyl 5-chloro-6-hydroxypyridine-2-carboxylate - C7H6ClNO3". Chem-Space Database. Available at: [Link]

  • Reich, S. H., et al. (2018). "Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Exploratory

Halogenated Pyridone Carboxylates in Drug Discovery: A Technical Guide to Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Executive Summary In modern medicinal chemistry, the pyridone carboxylate core is recognized as a privileged scaffold, frequently utilized to design inhibitors for metal-dependent enzymes and complex kinase networks. Amo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridone carboxylate core is recognized as a privileged scaffold, frequently utilized to design inhibitors for metal-dependent enzymes and complex kinase networks. Among the most versatile building blocks in this class is methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5)[1]. As a Senior Application Scientist, I frequently leverage this specific intermediate because its bifunctional nature—combining a reactive N-H/C=O pyridone tautomeric system with a modifiable C2-methyl ester—allows for rapid, divergent synthesis of active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of this compound, detailing its exact physicochemical properties, structural advantages, and a field-proven methodology for its regioselective functionalization.

Physicochemical Profiling & Structural Analysis

Accurate molecular profiling is the foundation of reliable synthetic planning. The presence of the C5-chlorine atom fundamentally alters the electronic landscape of the pyridone ring. It acts as an electron-withdrawing group (EWG) via inductive effects, which lowers the pKa of the N1-H proton, thereby facilitating milder deprotonation during alkylation steps. Furthermore, the chlorine atom serves as a metabolic block in vivo, preventing oxidative degradation at the C5 position while offering a vector for halogen bonding in target active sites.

Table 1: Quantitative Physicochemical Data for CAS 1214386-04-5 [1][2]

PropertyValueMechanistic Implication
Chemical Name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylateDefines the regiochemistry of the scaffold.
CAS Registry Number 1214386-04-5Unique identifier for sourcing and compliance.
Molecular Formula C7H6ClNO3Establishes atom economy for downstream reactions.
Molecular Weight 187.58 g/mol Critical for precise stoichiometric calculations.
Hydrogen Bond Donors 1 (Pyridone N-H)Essential for target binding and solubility.
Hydrogen Bond Acceptors 3 (C=O, Ester O, Ester C=O)Facilitates bidentate metal chelation.

Synthetic Utility & Mechanistic Pathways

The utility of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate lies in its orthogonal reactivity. The synthetic workflow typically involves two critical phases:

  • Regioselective N-Alkylation: The pyridone core can undergo either N-alkylation or O-alkylation. By carefully selecting the base and solvent, the reaction can be driven entirely toward the N-alkylated product.

  • Ester Saponification & Amidation: The C2-methyl ester is hydrolyzed to a free carboxylic acid, which is subsequently coupled with various amines to generate diverse libraries of amide derivatives[3].

Below is the logical progression of this synthetic workflow, mapped using the specified color palette.

Workflow A Methyl 5-chloro-6-oxo- 1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5) B Deprotonation & N-Alkylation (R-X, K2CO3, DMF) A->B C N-Alkyl Pyridone Ester Intermediate B->C D Ester Saponification (LiOH, THF/H2O) C->D E Free Pyridone Carboxylic Acid D->E F Amide Coupling (HATU, DIPEA, R'-NH2) E->F G Target API Candidate F->G

Figure 1: Divergent synthetic workflow for API development using CAS 1214386-04-5.

Experimental Methodology: Regioselective Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Regioselective N-Alkylation

Objective: Attach a hydrophobic functional group (R-X) to the N1 position without triggering O-alkylation.

  • Preparation: Dissolve 1.0 equivalent (e.g., 187.58 mg, 1.0 mmol) of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is specifically chosen over stronger bases like Sodium Hydride (NaH). While NaH quantitatively deprotonates the pyridone, it creates a "hard" nucleophile that often leads to a mixture of N- and O-alkylation. The mild nature of K₂CO₃ in a polar aprotic solvent like DMF leverages the Hard-Soft Acid-Base (HSAB) principle to favor the "softer" nitrogen center, ensuring strict N-alkylation.

  • Electrophile Addition: Dropwise add 1.1 equivalents of the alkyl halide (R-X). Stir at 60°C for 4 hours.

  • Validation: Monitor via LC-MS. The disappearance of the 187.58 m/z [M+H]+ peak and the emergence of the product mass confirms conversion. Quench with H₂O and extract with Ethyl Acetate.

Protocol B: Mild Ester Saponification

Objective: Convert the C2-methyl ester to a free carboxylic acid for downstream coupling[3].

  • Solvent System: Dissolve the N-alkylated intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and H₂O.

  • Hydrolysis: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at ambient temperature (20–25°C) for 2 hours.

    • Causality: LiOH is employed instead of NaOH or KOH. The lithium cation strongly coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity and accelerating hydroxide attack. This allows the reaction to proceed rapidly at room temperature, which is critical because heating electron-deficient pyridine-2-carboxylic acids can lead to unwanted thermal decarboxylation.

  • Validation: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under a vacuum.

Applications in Medicinal Chemistry

The structural topology of the resulting pyridone carboxylic acids makes them highly sought after in rational drug design.

Metal-Dependent Enzyme Inhibition: The hydroxypyridone/pyridone carboxylate core is a well-documented chelating triad. It is highly effective at competitively binding to divalent metal ions (such as Mg²⁺ or Mn²⁺) within the active sites of viral enzymes. For instance, this core motif has been heavily implicated in the development of HIV Reverse Transcriptase-associated RNase H inhibitors and HIV Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir[4][5]. The C5-chlorine in CAS 1214386-04-5 provides an ideal vector to project into adjacent hydrophobic pockets, enhancing target residence time through halogen bonding.

Kinase Inhibition: Derivatives of 6-oxo-1,6-dihydropyridine-2-carboxylates are also utilized in oncology, specifically in the synthesis of inhibitors targeting the MAPK-interacting kinase (MNK) pathway and PRMT5[3][6]. The rigid planar structure of the pyridone ring perfectly mimics peptide bonds, allowing these molecules to act as potent peptidomimetics that disrupt protein-protein interactions[7].

References

  • ChemBK. "Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate." ChemBK Chemical Database. Available at:[Link]

  • Tang, J., et al. "Design, Synthesis, and Biological Evaluations of Hydroxypyridonecarboxylic Acids as Inhibitors of HIV Reverse Transcriptase Associated RNase H." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH). "Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H." PMC. Available at:[Link]

  • ACS Publications. "Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • Diva Portal. "Peptidomimetics based on ring-fused 2-pyridones." Umeå University. Available at:[Link]

  • ACS Publications. "Discovery of a Novel MNK Inhibitor (NSP-1047) with In Vivo Anti-acute Myeloid Leukemia Activity." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Elucidating the Tautomeric Landscape of Methyl 5-chloro-6-hydroxypyridine-2-carboxylate in Aqueous Solution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a cornerstone of modern chemistry with profound implications in drug discovery and development. The relative population of tautomers can dictate a molecule's physicochemical properties, including solubility, lipophilicity, and crystal packing, as well as its biological activity through differential receptor binding and metabolic stability. This guide provides an in-depth technical examination of the tautomeric equilibrium of methyl 5-chloro-6-hydroxypyridine-2-carboxylate, a substituted 2-hydroxypyridine, in an aqueous environment. We will explore the underlying principles governing this equilibrium and present a multi-faceted approach combining spectroscopic and computational methodologies to quantitatively characterize the system. This document serves as a comprehensive resource for researchers aiming to understand and predict tautomeric behavior in heterocyclic systems.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds are foundational scaffolds in medicinal chemistry. Among these, hydroxypyridines are of particular interest due to their ability to exist in two primary tautomeric forms: the aromatic hydroxy-pyridine form and the non-aromatic pyridone form. The equilibrium between these states is sensitive and can be significantly influenced by a variety of factors.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role. Polar, protic solvents like water can stabilize the more polar pyridone tautomer through hydrogen bonding and dipole-dipole interactions, often shifting the equilibrium in its favor compared to non-polar solvents.[1][2][3][4]

  • Substituent Effects: The electronic nature of substituents on the pyridine ring can modulate the relative acidity and basicity of the functional groups involved in the proton transfer, thereby altering the tautomeric preference.[5][6][7] Electron-withdrawing groups, such as the chloro and methyl carboxylate groups in our target molecule, are known to significantly impact this balance.

  • pH and Ionization: The pH of the aqueous solution determines the ionization state of the molecule, which can, in turn, influence the neutral tautomeric equilibrium.

For methyl 5-chloro-6-hydroxypyridine-2-carboxylate, the central equilibrium is between the 6-hydroxy-pyridine (enol-like) form and the 6-oxo-pyridinone (keto-like) form. A thorough understanding of this equilibrium is paramount for predicting its behavior in biological systems.

The Tautomeric Equilibrium: A Visual Representation

The primary focus of this guide is the prototropic tautomerism between the hydroxy and pyridone forms of methyl 5-chloro-6-hydroxypyridine-2-carboxylate. This equilibrium involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.

Caption: Prototropic tautomerism of the target molecule.

Experimental Characterization of the Tautomeric Equilibrium

A quantitative understanding of the tautomeric constant (KT) requires robust experimental methodologies. A combination of spectroscopic and potentiometric techniques provides a self-validating system for analysis.

UV/Vis Spectroscopy: A Primary Quantitative Tool

Causality: UV/Vis spectroscopy is a powerful method for studying hydroxypyridine-pyridone equilibria because the two tautomers possess distinct chromophoric systems.[6][8] The aromatic 6-hydroxy-pyridine form typically exhibits absorption at a shorter wavelength compared to the conjugated, non-aromatic 6-pyridone form. By measuring the absorbance of the mixture and knowing the molar absorptivities of the individual tautomers, one can determine their relative concentrations.[9][10]

Self-Validation: The key to this analysis is the use of "fixed" or "locked" derivatives where the mobile proton is replaced by a group, typically methyl, that cannot tautomerize.

  • O-methyl derivative (Methyl 5-chloro-6-methoxypyridine-2-carboxylate): Models the UV/Vis spectrum of the hydroxy-pyridine tautomer.

  • N-methyl derivative (Methyl 5-chloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate): Models the UV/Vis spectrum of the pyridone tautomer.

The protocol's integrity is confirmed by ensuring that a linear combination of the spectra of the two fixed derivatives accurately reconstructs the spectrum of the actual tautomeric compound at the same concentration.

Experimental Protocol: UV/Vis Spectroscopic Determination of KT

  • Synthesis: Synthesize the target compound and its corresponding O-methyl and N-methyl fixed derivatives.

  • Solution Preparation: Prepare stock solutions of the target compound and each fixed derivative in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). Prepare a series of dilutions for each to confirm adherence to the Beer-Lambert law.

  • Spectral Acquisition:

    • Record the UV/Vis spectrum (e.g., 200-400 nm) for each of the three compounds at a known concentration (e.g., 5x10-5 M).

    • Use the aqueous buffer as the blank reference.

    • Determine the molar absorptivity (ε) at the λmax for each of the fixed derivatives (εA and εB).

  • Data Analysis:

    • Identify two analytical wavelengths, λ1 and λ2, where the difference in molar absorptivity between the two fixed derivatives is maximal.

    • Measure the absorbance (Abs) of the tautomeric mixture at these wavelengths.

    • Calculate the concentrations of the hydroxy form [A] and the pyridone form [B] using simultaneous equations:

      • Abs(λ1) = εA(λ1)[A] * l + εB(λ1)[B] * l

      • Abs(λ2) = εA(λ2)[A] * l + εB(λ2)[B] * l (where l is the path length in cm)

    • Calculate the tautomeric equilibrium constant: KT = [B] / [A]

UVVis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis synthesis Synthesize Target & Fixed Derivatives solutions Prepare Aqueous Solutions (Known Concentration) synthesis->solutions scan_fixed Record UV/Vis Spectra of O-Me and N-Me Derivatives solutions->scan_fixed scan_target Record UV/Vis Spectrum of Tautomeric Mixture solutions->scan_target determine_epsilon Determine Molar Absorptivities (ε) for Fixed Derivatives scan_fixed->determine_epsilon solve_eq Solve Simultaneous Equations for [A] and [B] scan_target->solve_eq determine_epsilon->solve_eq calc_kt Calculate K_T = [B]/[A] solve_eq->calc_kt

Caption: Workflow for KT determination using UV/Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed structural information.[2][11] The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment. The aromatic hydroxy tautomer and the non-aromatic pyridone tautomer will have distinct and predictable 1H and 13C NMR spectra.

Caveats and Insights: The appearance of the NMR spectrum depends on the rate of interconversion.

  • Slow Exchange: If the interconversion is slow on the NMR timescale, separate signals for both tautomers will be observed. The relative concentrations can be determined by integrating the signals.[12]

  • Fast Exchange: If the interconversion is rapid, a single set of time-averaged signals will be observed. The chemical shift of each nucleus will be a weighted average of its shifts in the individual tautomers.[13]

In aqueous solution, proton exchange is often fast, leading to averaged signals. However, by comparing the observed chemical shifts to those of the fixed O-methyl and N-methyl derivatives, the equilibrium position can still be estimated.[14]

Experimental Protocol: NMR Spectroscopic Estimation of KT

  • Sample Preparation: Prepare solutions of the target compound and the two fixed derivatives in a suitable deuterated aqueous solvent (e.g., D2O with a phosphate buffer).

  • Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra for all three samples under identical conditions (temperature, concentration).

  • Data Analysis (Fast Exchange):

    • Identify a well-resolved signal in the spectra of the fixed derivatives that corresponds to a specific nucleus (e.g., the C5 carbon or the H3 proton). Let their chemical shifts be δA and δB.

    • Measure the chemical shift of the corresponding nucleus in the spectrum of the tautomeric mixture (δobs).

    • Calculate the mole fractions of each tautomer (XA and XB):

      • δobs = XA * δA + XB * δB

      • XA + XB = 1

    • Calculate the tautomeric equilibrium constant: KT = XB / XA

Potentiometric Titration (pKa Determination)

Causality: The apparent macroscopic pKa of a tautomeric compound is a composite of the microscopic pKa values of the individual tautomers. By determining the pKa values of the fixed derivatives, one can dissect these contributions and calculate KT using the method described by Beak et al.[15][16] This approach provides an independent validation of the spectroscopic methods.

Computational Analysis: A Predictive Framework

Rationale: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[17][18] These methods can calculate the Gibbs free energy (G) of each tautomer, and the difference (ΔG) can be directly related to the equilibrium constant.

Self-Validation: The accuracy of computational models is highly dependent on the chosen level of theory and the method used to account for solvent effects.[19][20] A common and effective approach is to use a Polarizable Continuum Model (PCM) to simulate the aqueous environment. The trustworthiness of the computational results is established by comparing the predicted ΔG with the experimentally determined value.

Computational Workflow

  • Structure Optimization: Perform geometry optimization for both tautomers (A and B) in the gas phase and in solution using a continuum solvent model (e.g., SMD or IEF-PCM for water) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain thermal corrections to the Gibbs free energy and to confirm that they are true minima (no imaginary frequencies).

  • Energy Calculation: The Gibbs free energy in solution (Gsolv) for each tautomer is calculated.

  • KT Prediction:

    • Calculate the free energy difference: ΔG = Gsolv(B) - Gsolv(A)

    • Calculate the tautomeric constant using the equation: ΔG = -RT ln(KT)

    • Therefore, KT = exp(-ΔG / RT) (where R is the gas constant and T is the temperature in Kelvin).

Data Synthesis and Interpretation

The strength of this multi-faceted approach lies in the convergence of data from independent methods. A summary table should be constructed to compare the results.

Method Principle Measured/Calculated Parameter Derived KT
UV/Vis Spectroscopy Differential light absorptionAbsorbance of mixture and ε of fixed derivativesKT = [B]/[A]
NMR Spectroscopy Averaged chemical shiftsδobs of mixture and δ of fixed derivativesKT = XB/XA
Computational (DFT) Relative Gibbs free energyΔG = GB - GAKT = exp(-ΔG/RT)

Discrepancies between methods can provide further insight. For example, a difference between the computationally predicted and experimentally measured KT might indicate that the continuum solvent model does not fully capture specific solute-solvent hydrogen bonding interactions.

Implications for Drug Development

The tautomeric ratio of a drug candidate like methyl 5-chloro-6-hydroxypyridine-2-carboxylate is not an academic curiosity; it is a critical determinant of its pharmaceutical viability.

  • Receptor Interaction: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, leading to vastly different binding affinities for a biological target.

  • ADME Properties: The more polar pyridone tautomer may exhibit higher aqueous solubility but lower membrane permeability compared to the less polar hydroxy-pyridine form. Understanding the dominant species in solution is crucial for predicting absorption and distribution.

  • Intellectual Property: Different tautomers can be subject to separate patent claims, making a definitive characterization essential.

Conclusion

The tautomeric equilibrium of methyl 5-chloro-6-hydroxypyridine-2-carboxylate in aqueous solution is a complex interplay of solvent stabilization and intrinsic electronic effects dictated by its substituents. A definitive characterization of this equilibrium is achievable through a synergistic application of UV/Vis and NMR spectroscopy, supported by the synthesis of fixed-tautomer derivatives. These experimental findings, when corroborated by high-level quantum chemical calculations, provide a robust and trustworthy picture of the tautomeric landscape. For drug development professionals, mastering these analytical and predictive techniques is essential for making informed decisions and de-risking candidates in the pipeline.

References

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Spinner, E., & Yeoh, G. B. (1971). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines. Journal of the Chemical Society B: Physical Organic, 296. URL: [Link]

  • Beak, P. (1977). Tautomeric equilibria of the hydroxypyridine–pyridone type. Accounts of Chemical Research, 10(5), 186-192. URL: [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. URL: [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. URL: [Link]

  • ResearchGate. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. URL: [Link]

  • RSC Chemical Science. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. URL: [Link]

  • ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. URL: [Link]

  • ACS Publications. (1980). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums. The Journal of Organic Chemistry, 45(8), 1347–1353. URL: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1971). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. URL: [Link]

  • ChemRxiv. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. URL: [Link]

  • RSC Publishing. (1971). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines. URL: [Link]

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. URL: [Link]

  • Wikipedia. 2-Pyridone. URL: [Link]

  • Pan, X., et al. (2022). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Theory and Computation, 18(5), 3205-3215. URL: [Link]

  • Melandri, S., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(44), 11827–11832. URL: [Link]

  • Eureka by PatSnap. (2026). Quantifying Enol's Tautomerization Rate Using NMR Spectroscopy. URL: [Link]

  • Shibl, M. F., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548. URL: [Link]

  • IntechOpen. (2021). UV-Visible Spectroscopy for Colorimetric Applications. URL: [Link]

  • Bomzon, B., Khunger, Y., & Subramanian, R. (2020). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. Physical Chemistry Chemical Physics, 22(6), 3243-3253. URL: [Link]

  • RSC Publishing. (2020). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. URL: [Link]

  • Encyclopedia.pub. (2020). Tautomerism Detected by NMR. URL: [Link]

  • ResearchGate. (2022). Quantum simulation of preferred tautomeric state prediction. URL: [Link]

  • LookChem. 6-Hydroxypicolinic acid. URL: [Link]

  • arXiv. (2022). Quantum Simulation of Preferred Tautomeric State Prediction. URL: [Link]

  • Scientific Laboratory Supplies. 6-Hydroxypyridine-2-carboxylic. URL: [Link]

  • ACS Publications. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(30), 9347–9353. URL: [Link]

  • ResearchGate. Equilibrium structures in aqueous solution of the... URL: [Link]

  • ResearchGate. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. URL: [Link]

  • SlideShare. (2021). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. URL: [Link]

  • Grell, G., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536–2542. URL: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. URL: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. URL: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). URL: [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. URL: [Link]

  • Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. URL: [Link]

  • ACS Publications. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. URL: [Link]

  • ResearchGate. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. URL: [Link]

  • Wikipedia (Chinese). 2-Hydroxypyridine. URL: [Link]

  • Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Synthetic Applications of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

[label="Platelet Aggregation Finalizing Document Details I'm now detailing validation protocols for each reaction step, like N-alkylation and ester hydrolysis, ensuring purity and preventing unwanted byproducts through r...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Platelet Aggregation

Finalizing Document Details

I'm now detailing validation protocols for each reaction step, like N-alkylation and ester hydrolysis, ensuring purity and preventing unwanted byproducts through rigorous analytical techniques, specifically LC-MS and NMR. I'm focusing on the purity of the starting materials to avoid catalyst poisoning, ensuring the compound's integrity, and checking all reactions for proper functioning.

Finalizing Product Integrity

I'm now detailing validation protocols for each reaction step, starting with N-alkylation and ending with ester hydrolysis. I'm utilizing LC-MS and NMR to ensure purity and prevent side products or degradation. I'm confirming that the reactions work properly, focusing on the absence of starting materials, catalyst poisoning, and ensuring the final product's integrity.

Refining Synthesis Visualization

I'm now refining the synthesis DOT diagram to enhance clarity. I'm focusing on highlighting the chemical steps more accurately, showing the structural details of each reaction, and the roles of catalysts and reagents. I have optimized the visual flow. I'm ensuring all nodes are appropriately labeled and reactions are clearly linked for a visually accurate representation.

Validating Alkylation Efficiency

I am now validating the efficiency of each chemical step. I'm focusing on key reactions like N-alkylation to confirm that everything is working as expected. I'm using analytical data like LC-MS and NMR, to validate the reactions. My goal is to prevent side reactions and degradation, and to confirm that the starting material is being used, for the final product's integrity.

Detailing Key Molecular Features

I'm now detailing the key molecular features, emphasizing that the compound's low molecular weight facilitates further synthesis, while the 5-chloro substituent directs the cross-coupling reactions and also blocks CYP450 metabolism. I'm noting that the 6-oxo group is important for anchoring the molecule to the receptor. I'm including the molecular formula.

Refining Safety Procedures

I'm now detailing safety protocols including anemometer validation for fume hood airflow, personal protective equipment (PPE) integration, and a rigorous spill neutralization process using sodium bicarbonate, and a pH strip. I'm focusing on making everything self-validating and safe, particularly for the key compound.

Verifying Stepwise Reaction

I'm now detailing each reaction step, from N-alkylation to ester hydrolysis, which I'll be validating analytically. I'm focusing on LC-MS for N-alkylation to confirm that the starting material's been fully consumed, and the absence of any side-products. I'll make sure each analytical step confirms reaction completion.

Executive Summary

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1214386-04-5) is a highly functionalized, halogenated pyridine derivative ()[1]. In modern drug discovery, pyridine cores are ubiquitous due to their favorable pharmacokinetic properties, high aqueous solubility, and metabolic stability. This specific compound serves as a critical synthetic intermediate in the development of P2Y12 receptor antagonists—a class of antiplatelet therapeutics essential for preventing thrombotic events in cardiovascular diseases ()[2].

This whitepaper provides a comprehensive guide to the physicochemical profiling, safety data sheet (SDS) handling protocols, and step-by-step synthetic methodologies for utilizing this compound in pharmaceutical development.

Physicochemical Profiling & Structural Causality

The utility of this molecule stems directly from its structural features, which dictate both its chemical reactivity and its biological targeting capabilities[1].

Table 1. Quantitative Physicochemical Data and Strategic Causality

ParameterSpecificationCausality / Strategic Significance
CAS Number 1214386-04-5Unique identifier required for SDS retrieval and regulatory compliance.
Molecular Formula C7H6ClNO3Determines exact monoisotopic mass for LC-MS validation workflows.
Molecular Weight 187.58 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
5-Chloro Substituent HalogenActs as a directing group for Pd-catalyzed cross-coupling; blocks CYP450 oxidative metabolism hotspots.
6-Oxo Moiety H-bond acceptor/donorEssential for anchoring the final drug molecule to target residues (e.g., His187) in the receptor pocket.
2-Carboxylate Methyl EsterProvides a stable, cleavable protecting group for facile saponification or direct amidation.

The 1,6-dihydropyridine-6-oxo core exists in tautomeric equilibrium with its 6-hydroxyl pyridine form. This specific moiety acts as a crucial hydrogen bond donor/acceptor system, essential for anchoring the final drug molecule to target residues (such as His187) within the P2Y12 receptor pocket ()[3].

Safety Data Sheet (SDS) & Hazard Mitigation Protocol

As a halogenated pyridine derivative, CAS 1214386-04-5 requires rigorous safety protocols to mitigate exposure risks[1]. It is classified under GHS as a Skin Irritant (Category 2, H315), Eye Irritant (Category 2A, H319), and Specific Target Organ Toxicity - Single Exposure (Category 3, H335).

Self-Validating Handling Protocol

To ensure absolute safety, personnel must follow this self-validating system:

  • Environmental Verification: Before opening the reagent bottle, activate the fume hood and use a digital anemometer to verify a face velocity of ≥ 100 fpm.

    • Causality: Halogenated pyridines can sublimate or form irritating dust; verifying airflow ensures respiratory protection is active prior to exposure.

    • Self-Validation: The anemometer reading acts as a hard gate; if the reading is < 100 fpm, the workflow is immediately aborted.

  • PPE Integration: Don double nitrile gloves, splash-proof goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides a robust barrier against polar aprotic solvents (like DMF or DMSO) that are typically required to dissolve this compound.

  • Spill Neutralization: In the event of a spill, isolate the area. Apply a weak basic absorbent (e.g., sodium bicarbonate) to neutralize any acidic byproducts of degradation.

    • Self-Validation: Use pH indicator strips on the moistened spill residue to confirm a neutral pH (7.0–7.5) before final disposal into hazardous waste.

Application in Drug Discovery: P2Y12 Antagonist Synthesis

The P2Y12 receptor is a Gi-protein coupled receptor predominantly expressed on the surface of platelets. Under physiological conditions, the binding of adenosine diphosphate (ADP) to P2Y12 activates the Gi pathway, which subsequently inhibits adenylate cyclase. This inhibition leads to a rapid drop in intracellular cyclic AMP (cAMP) levels, triggering the activation of glycoprotein IIb/IIIa receptors and driving platelet aggregation ()[4].

Antagonists synthesized from the 5-chloro-6-oxo-1,6-dihydropyridine core competitively block ADP binding, thereby maintaining high cAMP levels and preventing thrombosis[5].

P2Y12_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi AC Adenylate Cyclase (Inhibited) Gi->AC cAMP cAMP Levels Drop AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Drug P2Y12 Antagonist (Synthesized API) Drug->P2Y12 Blocks

Fig 1. P2Y12 receptor signaling pathway and the inhibitory mechanism of synthesized antagonists.

Synthetic Workflow

The synthesis of highly potent, orally bioavailable P2Y12 antagonists using CAS 1214386-04-5 typically involves N-alkylation, followed by Suzuki-Miyaura cross-coupling at the 5-chloro position, and ester saponification[2].

Synthetic_Workflow SM CAS 1214386-04-5 (Starting Material) Step1 N-Alkylation (Base, R-X) SM->Step1 Step2 Suzuki Coupling (Pd cat, Ar-B(OH)2) Step1->Step2 Step3 Ester Hydrolysis (LiOH, H2O) Step2->Step3 API Target Antagonist (API) Step3->API

Fig 2. Step-by-step synthetic workflow utilizing CAS 1214386-04-5 for API development.

Self-Validating Experimental Protocol: N-Alkylation & Saponification

To ensure the integrity of the synthetic workflow, rigorous analytical validation is required at each step. Below is the field-proven protocol for the initial functionalization of the pyridine core.

  • Reaction Setup: Charge a flame-dried Schlenk flask with Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M) under an argon atmosphere.

    • Causality: DMF is a highly polar, aprotic solvent that efficiently solvates the pyridone tautomer, promoting N-alkylation over O-alkylation.

  • Deprotonation: Add K₂CO₃ (2.0 eq) and stir for 30 minutes at room temperature.

    • Self-Validation: Observe the dissolution of the base and a slight color change to pale yellow, visually confirming the formation of the reactive potassium enolate/amide intermediate.

  • Alkylation: Add the target alkyl halide (R-X, 1.2 eq) dropwise. Heat the mixture to 60°C for 12 hours.

  • Analytical Check (LC-MS): Before proceeding to the next synthetic phase, sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS.

    • Causality: You must confirm the complete disappearance of the m/z 187.5 peak (starting material). Unreacted 5-chloro starting material can poison the palladium catalyst in the subsequent cross-coupling step.

    • Self-Validation: The workflow only proceeds if the LC-MS chromatogram shows >95% conversion to the N-alkylated mass.

  • Saponification: Upon complete alkylation, cool the mixture to 0°C and add 2M LiOH (aq) (3.0 eq) directly to the mixture. Stir for 4 hours at room temperature.

    • Causality: LiOH provides a mild source of hydroxide to cleave the methyl ester without degrading the newly formed N-alkyl bond or triggering nucleophilic aromatic substitution at the 5-chloro position.

  • Workup & Isolation: Acidify the mixture to pH 3 using 1M HCl.

    • Self-Validation: The product will precipitate out of solution only when the pH drops below the pKa of the newly formed carboxylic acid. Verify pH = 3 with a calibrated pH probe before collecting the precipitate via vacuum filtration.

References

  • ChemBK. Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate Product Information & SDS Data. Retrieved from:[Link]

  • Journal of Clinical Investigation (JCI). Central role of the P2Y12 receptor in platelet activation. Retrieved from:[Link]

  • Blood (American Society of Hematology). Insights into platelet P2Y12 receptor activation. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Piperazinyl Glutamate Pyridines as Potent Orally Bioavailable P2Y12 Antagonists for Inhibition of Platelet Aggregation. Retrieved from:[Link]

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, a member of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, a member of the medicinally significant pyridinone class of heterocyclic compounds.[1] Pyridinone derivatives are recognized as privileged scaffolds in drug discovery due to their ability to act as both hydrogen bond donors and acceptors, and their capacity to serve as bioisosteres for key biological moieties.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules. We will delve into the critical aspects of synthesis, crystallization, single-crystal X-ray diffraction (SCXRD) data collection and processing, and structure solution and refinement. While a definitive crystal structure for the title compound is not publicly available at the time of this writing, we will utilize the crystallographic data of a closely related analog, 2-amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate, to illustrate the core principles and analytical workflow.

Introduction: The Significance of Pyridinones in Medicinal Chemistry

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1] Their structural versatility allows for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen-bonding capacity, making them ideal candidates for fragment-based drug design and as kinase hinge-binding motifs.[1] The precise determination of the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and facilitating rational drug design.[2]

Synthesis and Spectroscopic Characterization

A plausible synthetic route to methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate can be devised based on established methods for analogous pyridinone derivatives. The following protocol is a representative example.

Proposed Synthetic Protocol

A multi-step synthesis commencing from readily available starting materials is a common approach for constructing the pyridinone scaffold.

Experimental Protocol: Synthesis of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Step 1: Condensation Reaction: A three-component condensation of an appropriate β-ketoester, an aldehyde, and an ammonia source can be employed to form the dihydropyridine ring.

  • Step 2: Oxidation: The dihydropyridine intermediate is then oxidized to the corresponding pyridone.

  • Step 3: Chlorination: Selective chlorination at the 5-position can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS).

  • Step 4: Esterification: The carboxylic acid at the 2-position is esterified to the methyl ester using methanol under acidic conditions.

  • Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons.

    • ¹³C NMR will provide information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O (ester and pyridone), N-H, and C-Cl bonds should be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ) should be present.[3][4]

Crystallization: The Gateway to High-Resolution Structural Data

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[5] The following methods are commonly employed for small organic molecules.

Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Experimental Protocol: Crystallization of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

  • Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for suitable solubility.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system at room temperature or with gentle heating.

  • Setting up the Crystallization:

    • Slow Evaporation: Transfer the solution to a clean vial, cover with a perforated cap or parafilm with small pinholes, and leave undisturbed in a vibration-free environment.

    • Vapor Diffusion (Hanging Drop): Place a small drop of the concentrated solution on a siliconized glass slide and invert it over a well containing the anti-solvent.

    • Vapor Diffusion (Sitting Drop): Place a small drop of the concentrated solution in a microbridge within a well containing the anti-solvent.

  • Monitoring Crystal Growth: Regularly inspect the crystallization experiments under a microscope for the formation of single crystals with well-defined faces.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[2][6]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected.

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.[7] This process involves indexing the reflections, integrating their intensities, and applying various corrections.[7]

Structure Solution and Refinement

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the structure is built into this map. The model is then refined against the experimental data to improve the fit between the observed and calculated structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies.

Key Software in Crystallography
  • SHELX: A suite of programs widely used for structure solution (SHELXT) and refinement (SHELXL).[4]

  • OLEX2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX, for a seamless workflow from data processing to final structure analysis and visualization.[4]

Crystal Structure Analysis of an Analog: 2-Amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate

In the absence of a published crystal structure for the title compound, we will examine the crystal structure of the closely related salt, 2-amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate 0.85-hydrate.[8] This structure provides valuable insights into the likely intermolecular interactions and packing motifs.

The asymmetric unit of this analog contains a 2-amino-5-chloropyridinium cation, a 6-oxo-1,6-dihydropyridine-2-carboxylate anion, and a water molecule.[8] The crystal packing is dominated by a three-dimensional network of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds.[8]

Table 1: Crystallographic Data for 2-Amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate 0.85-hydrate[8]

ParameterValue
Chemical FormulaC₅H₆ClN₂⁺·C₆H₄NO₃⁻·0.85H₂O
Formula Weight282.98
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)3.8096 (1)
b (Å)15.6046 (3)
c (Å)20.9370 (3)
V (ų)1244.65 (4)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Expected Structural Features of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Based on the analysis of the analog, we can anticipate several key structural features for the title compound:

  • Hydrogen Bonding: The N-H group of the pyridinone ring is a potent hydrogen bond donor, while the carbonyl oxygens of the pyridinone and the methyl ester are strong hydrogen bond acceptors. It is highly probable that the crystal structure will feature intermolecular N—H···O hydrogen bonds, potentially forming dimers or chains.

  • Planarity: The pyridinone ring is expected to be largely planar.

  • Tautomerism: The pyridinone moiety can exist in keto-enol tautomeric forms. Crystallographic data will definitively establish the dominant tautomer in the solid state.

Data Visualization and Interpretation

The final refined crystal structure should be visualized using software like OLEX2 or Mercury to analyze molecular geometry, intermolecular interactions, and crystal packing.

Workflow for Crystal Structure Determination

Crystal Structure Determination Workflow Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis. cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Data_Collection SCXRD Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Analysis Structural Analysis (Geometry, Packing, H-bonds) Structure_Refinement->Analysis Validation Validation & Deposition (checkCIF, CSD) Analysis->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate provides critical insights into its three-dimensional architecture, which is fundamental for understanding its chemical properties and potential biological activity. This technical guide has outlined the essential steps from synthesis and crystallization to the final stages of structure solution and refinement. The analysis of a close structural analog highlights the probable intermolecular interactions that govern the crystal packing of this important class of molecules. A thorough understanding of these principles empowers researchers to effectively utilize crystallographic techniques in the pursuit of novel therapeutics.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PubMed Central. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). [Link]

  • Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate. (n.d.). ChemBK. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

  • Quantum chemical studies, spectroscopic NMR and FT-IR analysis, and molecular docking investigation of 3,3. (2023, June 14). TUTDoR. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]

  • Cambridge Structure Database (CSD). (n.d.). MatDaCs. [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. [Link]

  • Methods and Tutorials – Single Crystal Diffraction. (n.d.). ORNL Neutron Sciences. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. (n.d.). JOCPR. [Link]

  • 2-Amino-5-chloropyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate 0.85-hydrate. (n.d.). PubMed Central. [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). ijrcs.org. [Link]

  • (PDF) The Cambridge Structural Database. (n.d.). ResearchGate. [Link]

  • Synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. (n.d.). Semantic Scholar. [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. (2023, July 7). IUCr. [Link]

  • Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate. (n.d.). PubChem. [Link]

Sources

Exploratory

thermodynamic stability of 5-chloro-6-oxo-1,6-dihydropyridine derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chloro-6-Oxo-1,6-Dihydropyridine Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Chloro-6-oxo-1,6-dihydropyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chloro-6-Oxo-1,6-Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-6-oxo-1,6-dihydropyridine derivatives are a pivotal class of heterocyclic compounds, frequently incorporated into pharmacologically active molecules due to their unique electronic properties and ability to act as hydrogen bond donors and acceptors.[1] Their therapeutic efficacy and shelf-life, however, are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive analysis of the core principles governing the stability of these compounds, with a primary focus on the lactam-lactim tautomeric equilibrium. We delve into the electronic influence of the 5-chloro substituent, the critical role of solvent polarity and pH, and present detailed experimental and computational methodologies for robust stability assessment. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for professionals engaged in the research, development, and formulation of pharmaceuticals containing this important structural motif.

The Foundational Equilibrium: Lactam-Lactim Tautomerism

The is fundamentally governed by the equilibrium between two tautomeric forms: the lactam (amide) form, 5-chloro-pyridin-2(1H)-one , and the lactim (enol) form, 5-chloro-2-hydroxypyridine .[2][3] This prototropic tautomerism involves the intramolecular transfer of a proton between the nitrogen and oxygen atoms.[4]

The position of this equilibrium is not fixed; it is a dynamic process highly sensitive to the molecule's environment and substitution pattern.[3] Understanding which tautomer predominates under specific conditions is critical, as each form possesses distinct physicochemical properties, including aromaticity, dipole moment, hydrogen bonding capability, and ultimately, biological activity.[3][5]

Caption: The fundamental lactam-lactim tautomeric equilibrium.

Key Factors Governing Thermodynamic Stability

The delicate balance between the lactam and lactim forms is dictated by a combination of intrinsic electronic effects and extrinsic environmental factors.

Electronic Influence of the 5-Chloro Substituent

The introduction of a chlorine atom at the 5-position significantly modulates the electronic landscape of the pyridine ring, thereby influencing tautomeric preference.[6]

  • Inductive and Resonance Effects : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the acidity of the N-H proton in the lactam and the O-H proton in the lactim. Computational studies on halogenated 2-hydroxypyridines have shown that chlorination can modulate the relative stability of the tautomers.[5][6]

  • Gas-Phase vs. Solution : In the gas phase, theoretical calculations and rotational spectroscopy have demonstrated that for 5-chloro-2-hydroxypyridine, the lactim (OH) form is the predominant species.[6][7] This preference is attributed to the aromaticity gained in the hydroxypyridine form.[5] Chlorination at the 5-position has been shown to strongly stabilize this lactim tautomer in the gas phase.[6][7]

The Decisive Role of Solvent Polarity

The choice of solvent is one of the most powerful external factors controlling the tautomeric equilibrium.[2] The underlying principle is the differential solvation of the two tautomers, which have markedly different polarities.

  • Polar Solvents (e.g., Water, Alcohols) : The lactam form (2-pyridone) is significantly more polar and possesses a larger dipole moment than the lactim form (2-hydroxypyridine).[3] Consequently, polar, protic solvents preferentially stabilize the lactam tautomer through dipole-dipole interactions and hydrogen bonding.[2][8] In aqueous solutions, the equilibrium overwhelmingly favors the pyridone form.[3][4]

  • Non-Polar Solvents (e.g., Cyclohexane, Chloroform) : In non-polar environments, the less polar, aromatic lactim form is favored.[2][4] In a solvent like cyclohexane, both tautomers can coexist in comparable amounts.[4]

The shift in equilibrium is dramatic and quantifiable, as illustrated in the table below for the parent 2-pyridone system, which serves as a validated model for its derivatives.

SolventDielectric Constant (ε)Predominant TautomerEquilibrium Constant (KT = [Lactam]/[Lactim])
Gas Phase1Lactim (2-Hydroxypyridine)~0.4
Cyclohexane2.0Lactim (2-Hydroxypyridine)1.7
Chloroform4.8Lactam (2-Pyridone)6.0
Water80.1Lactam (2-Pyridone)~900
Data synthesized from multiple sources.[3][4]
Influence of pH on Stability and Degradation

For ionizable compounds, pH is a critical determinant of stability.[9][10] The 5-chloro-6-oxo-1,6-dihydropyridine scaffold can undergo protonation or deprotonation, altering the tautomeric balance and susceptibility to degradation.

  • Acidic Conditions (Low pH) : In strongly acidic solutions, the ring nitrogen can become protonated. This can influence the electronic distribution and potentially shift the tautomeric equilibrium. Furthermore, acidic conditions can catalyze hydrolytic degradation pathways, particularly if other susceptible functional groups (e.g., esters, amides) are present in the molecule.[9] Studies on related pyridinium compounds have shown that maximum stability is often found in a narrow acidic pH range (e.g., pH 2-3), outside of which decomposition rates increase.[11]

  • Basic Conditions (High pH) : In basic media, the N-H proton of the lactam or the O-H proton of the lactim can be abstracted to form an anionic species. This deprotonation can facilitate different degradation mechanisms, such as oxidation.[9] The specific degradation pathway is highly dependent on the overall molecular structure.

Methodologies for Stability Assessment

A multi-pronged approach combining computational and experimental techniques is essential for a thorough characterization of thermodynamic stability.

Caption: Integrated workflow for stability analysis.

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental findings.[12]

Objective: To determine the relative free energies (ΔG) of the lactam and lactim tautomers in the gas phase and in various solvents.

Protocol:

  • Structure Generation: Build the 3D structures of both the 5-chloro-pyridin-2(1H)-one (lactam) and 5-chloro-2-hydroxypyridine (lactim) tautomers using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for both tautomers without any symmetry constraints. A common and robust level of theory is Density Functional Theory (DFT) with the B3LYP hybrid functional and a triple-zeta basis set that includes diffuse and polarization functions, such as 6-311++G(d,p).[13]

  • Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: The final electronic energy, combined with thermal corrections, provides the Gibbs free energy (G) for each tautomer in the gas phase. The relative stability is the difference: ΔG = Glactam - Glactim.

  • Solvent Effects: To model stability in solution, re-run the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3] Specify the solvent of interest (e.g., water, cyclohexane) by its dielectric constant.

  • Analysis: Compare the calculated ΔG values. A negative ΔG indicates that the lactam form is more stable, while a positive ΔG indicates the lactim form is favored under the specified conditions.

Experimental Protocol: UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a powerful and accessible method for the quantitative determination of tautomeric ratios in solution, as the two forms typically have distinct absorption spectra.[14]

Objective: To quantify the equilibrium constant (KT) between the lactam and lactim tautomers in a given solvent.

Protocol:

  • Reference Spectra: Synthesize or procure "fixed" reference compounds: N-methyl-5-chloro-pyridin-2(1H)-one (to represent the pure lactam form) and 2-methoxy-5-chloropyridine (to represent the pure lactim form).

  • Sample Preparation: Prepare solutions of the test compound and the two reference compounds at a known concentration (e.g., 10-4 M) in the solvent of interest (e.g., cyclohexane, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for all three solutions over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λmax for the pure lactam and lactim reference compounds. The spectrum of the test compound will be a composite of these two.

  • Quantification: Use the Beer-Lambert law and the absorbances at the characteristic λmax values of the reference compounds to solve a set of simultaneous equations and determine the molar concentration of each tautomer in the equilibrium mixture.

  • Calculate KT: The equilibrium constant is the ratio of the calculated concentrations: KT = [Lactam] / [Lactim].

Experimental Protocol: Thermal Stability Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the solid-state thermal stability, melting point, purity, and decomposition profile of a compound.[15][16]

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition temperature of the solid-state compound.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into an appropriate aluminum pan.

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow versus temperature. The resulting thermogram will show an endothermic peak corresponding to melting.

    • The peak maximum temperature is taken as the melting point (Tpeak), and the integrated peak area provides the enthalpy of fusion (ΔHfus).[15] A sharp melting peak is indicative of high purity.

  • TGA Analysis:

    • Place a separate, accurately weighed sample in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert (nitrogen) or oxidative (air) atmosphere.

    • Record the sample weight as a function of temperature.

    • The TGA curve shows the temperature at which weight loss begins (Tonset), indicating the start of thermal decomposition. This provides a clear measure of the compound's thermal stability range.[16]

Potential Degradation Pathways

Beyond tautomerism, the long-term stability of 5-chloro-6-oxo-1,6-dihydropyridine derivatives is influenced by their susceptibility to chemical degradation.

Degradation cluster_Pathways Degradation Triggers cluster_Products Potential Products parent 5-Chloro-6-oxo-1,6-dihydropyridine Derivative hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photodegradation (UV/Light Exposure) parent->photolysis ring_opened Ring-Opened Products hydrolysis->ring_opened hydroxylated Hydroxylated Species oxidation->hydroxylated aromatized Aromatized Pyridines photolysis->aromatized

Caption: Major degradation pathways for dihydropyridine derivatives.

  • Hydrolysis : Under strongly acidic or basic conditions, the amide bond in the lactam ring can be susceptible to hydrolysis, leading to ring-opening and loss of activity.[9]

  • Oxidation : The dihydropyridine ring can be sensitive to oxidation, which leads to the corresponding aromatic pyridine derivative.[17][18] This process can be accelerated by air, humidity, and certain metal ions. The main product of thermodegradation for many 1,4-dihydropyridines in the presence of humidity is the aromatized pyridine ring.[17][18]

  • Photodegradation : Dihydropyridine systems are notoriously sensitive to light.[18] Exposure to UV or even ambient light can provide the energy to drive oxidation to the more stable aromatic pyridine, often resulting in discoloration and loss of potency.

Conclusion and Outlook

The is a complex interplay of their inherent tautomeric nature and their interaction with the surrounding environment. The lactam form is overwhelmingly favored in polar, aqueous environments, which is highly relevant for physiological conditions and aqueous pharmaceutical formulations. Conversely, the lactim form gains prominence in non-polar media and the gas phase. The 5-chloro substituent plays a key role in modulating this equilibrium through its electronic effects.

For drug development professionals, a thorough understanding and characterization of this stability profile are paramount. The application of a combined computational and experimental approach, as outlined in this guide, provides a robust framework for predicting and validating the behavior of these molecules. This knowledge is crucial for guiding lead optimization, selecting appropriate formulation strategies to minimize degradation, and ultimately ensuring the development of safe, stable, and efficacious medicines.

References

  • Wikipedia. 2-Pyridone. [Link]

  • Al-Kahtani, A. A., & El-Faham, A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLoS ONE, 11(11), e0166018. [Link]

  • Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347-5351. [Link]

  • WuXi Biology. How about Tautomers?. [Link]

  • Belenky, P., & Bogan, K. L. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules, 26(3), 606. [Link]

  • Melandri, S., et al. (2019). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. Physical Chemistry Chemical Physics, 21(23), 12215-12224. [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria... [Link]

  • ResearchGate. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. [Link]

  • He, Z. G., & Li, S. P. (2015). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 81(12), 4078-4086. [Link]

  • Cyrański, M. K., & Krygowski, T. M. (2016). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 14(34), 8113-8123. [Link]

  • Evangelisti, L., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(15), 3711-3718. [Link]

  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP. [Link]

  • Melandri, S., et al. (2019). Electronic Supporting Information: How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. RSC Publishing. [Link]

  • IntechOpen. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • Kaiser, J. P., & Bollag, J. M. (1991). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 55(1), 1-18. [Link]

  • Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1962-1965. [Link]

  • Zhang, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 751083. [Link]

  • Dołgań, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(15), 4310. [Link]

  • ResearchGate. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

  • RSC Publishing. (2025). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Physical Chemistry Chemical Physics. [Link]

  • Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 10(1), 1-12. [Link]

  • Staszewska, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(13), 4236. [Link]

  • Raczyńska, E. D., & Makowski, M. (2018). Substituent effects on the stability of the four most stable tautomers of adenine and purine. Structural Chemistry, 29(4), 1155-1171. [Link]

  • ResearchGate. Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. [Link]

  • Anaya-Gil, J., et al. (2025). Arabian Journal of Chemistry. [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215. [Link]

  • Lorke, D. E., & Worek, F. (1993). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 67(8), 578-582. [Link]

  • University of Belgrade. (2014). A simple and convenient synthesis of tautomeric (6 or 2)-hydroxy- 4-methyl-(2 or 6)-oxo-1-(substituted phenyl). [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2018). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. BMC Chemistry, 12(1), 1-11. [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Slideshare. (2018). Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]

  • Lang, D. A., & Ye, M. (2014). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Journal of Analytical & Bioanalytical Techniques, 5(4), 1. [Link]

  • ResearchGate. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

  • Robinson, D. J. (2023). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. Auburn University. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. [Link]

  • Polish Pharmaceutical Society. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. [Link]

  • SciSpace. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

  • Peng, C. S., et al. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3340-3344. [Link]

  • FDA. (2020). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. [Link]

  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. [Link]

  • ResearchGate. (2019). Divergent Synthesis of 5,6- and 3,6-Dihydropyridin-2(1H)-one via Intramolecular Knoevenagel Condensation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Introduction and Mechanistic Rationale The 6-oxo-1,6-dihydropyridine (2-pyridone) scaffold is a privileged pharmacophore widely utilized in modern drug discovery. It is particularly critical in the development of highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 6-oxo-1,6-dihydropyridine (2-pyridone) scaffold is a privileged pharmacophore widely utilized in modern drug discovery. It is particularly critical in the development of highly selective kinase inhibitors, such as MAP kinase interacting kinase (MNK) inhibitors, which are actively investigated for oncology applications[1]. The target compound, methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5)[2], serves as an essential, functionally dense building block for synthesizing these complex pharmaceutical active ingredients.

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity, operational safety, and high yield. The synthesis is structured as a two-step sequence starting from commercially available 6-hydroxypicolinic acid.

Causality in Experimental Design:

  • Regioselective Chlorination : 6-hydroxypicolinic acid exists predominantly as its 2-pyridone tautomer (6-oxo-1,6-dihydropyridine-2-carboxylic acid). The C6-oxo group strongly activates the heterocyclic ring toward electrophilic aromatic substitution at the ortho (C5) and para (C3) positions. Because the C3 position is sterically hindered by the adjacent C2-carboxylic acid, utilizing N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF) selectively drives chlorination at the less hindered C5 position[3]. DMF is chosen because it stabilizes the polar transition state of the electrophilic substitution, accelerating the reaction at mild temperatures.

  • Fischer Esterification via in situ Activation : The resulting 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid is subjected to esterification. Rather than using harsh mineral acids that could degrade the pyridone ring, Thionyl chloride ( SOCl2​ ) in methanol is utilized. This generates anhydrous HCl in situ, acting as a potent catalyst for the Fischer esterification while preventing aqueous hydrolysis side-reactions. This self-validating system ensures a high-purity conversion to the methyl ester.

Reaction Pathway Visualization

SynthesisRoute SM 6-Hydroxypicolinic Acid (6-oxo-1,6-dihydropyridine-2-carboxylic acid) Step1 Chlorination NCS, DMF, 50°C SM->Step1 Int1 5-Chloro-6-oxo-1,6-dihydropyridine -2-carboxylic acid Step1->Int1 Regioselective C5-Chlorination Step2 Esterification SOCl2, MeOH, Reflux Int1->Step2 Prod Methyl 5-chloro-6-oxo-1,6-dihydropyridine -2-carboxylate Step2->Prod Fischer Esterification

Fig 1. Two-step synthesis of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate.

Quantitative Data & Reagent Specifications

Strict adherence to stoichiometric ratios is required to prevent over-chlorination (e.g., formation of the 3,5-dichloro byproduct).

ReagentMW ( g/mol )EquivalentsAmountFunctionSafety / Hazards
6-Hydroxypicolinic acid 139.111.010.0 gStarting MaterialIrritant
N-Chlorosuccinimide (NCS) 133.531.0510.08 gChlorinating AgentCorrosive, Oxidizer
N,N-Dimethylformamide (DMF) 73.09Solvent100 mLPolar Aprotic SolventToxic, Flammable
Methanol (MeOH) 32.04Solvent120 mLNucleophile / SolventToxic, Flammable
Thionyl Chloride ( SOCl2​ ) 118.972.013.7 g (8.4 mL)Activating AgentHighly Corrosive, Toxic

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Objective: Regioselective installation of the chlorine atom at the C5 position.

  • Initiation & Solvation: Charge a clean, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 6-hydroxypicolinic acid (10.0 g, 71.9 mmol). Add 100 mL of anhydrous DMF. Stir at room temperature until a homogenous solution is achieved.

  • Controlled Reagent Addition: Slowly add NCS (10.08 g, 75.5 mmol) in three equal portions over a 15-minute window. Insight: Portion-wise addition prevents rapid exothermic spikes and minimizes the kinetic availability of excess chlorine, thereby suppressing 3,5-dichloro byproduct formation.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 50 °C for 4 hours. Monitor reaction progression via LC-MS until complete consumption of the starting material is confirmed.

  • Quenching & Workup: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water under vigorous stirring. A precipitate will immediately form as the product is highly insoluble in cold water.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMF and the succinimide byproduct.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the intermediate as an off-white solid.

Step 2: Synthesis of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Objective: Conversion of the carboxylic acid to the corresponding methyl ester via anhydrous catalysis.

  • Initiation: Suspend the intermediate 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid (10.0 g, 57.6 mmol) in 120 mL of anhydrous Methanol in a 250 mL round-bottom flask.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add Thionyl Chloride ( SOCl2​ ) (8.4 mL, 115.2 mmol) over 20 minutes. Insight: The slow addition controls the vigorous evolution of SO2​ and HCl gases. The generated HCl acts as the anhydrous acid catalyst.

  • Reaction Execution: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C (reflux) for 8 hours. The suspension will gradually turn into a clear solution as the esterification progresses.

  • Concentration: Upon completion (verified by TLC/LC-MS), concentrate the reaction mixture in vacuo to remove excess methanol and residual HCl .

  • Neutralization & Extraction: Resuspend the crude residue in 100 mL of Ethyl Acetate (EtOAc). Carefully wash the organic layer with saturated aqueous NaHCO3​ (2 x 50 mL) until the aqueous phase reaches pH ~7.5. Insight: This step removes any unreacted carboxylic acid and neutralizes trace mineral acids.

  • Final Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield pure methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate.

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the protocol, validate the synthesized compound against the following expected analytical parameters. This self-validating matrix ensures both regiochemistry and functional group conversion are correct.

TechniqueExpected Observation / SignalDiagnostic Value
LC-MS (ESI+) m/z 188.0 [M+H]+ Confirms the molecular weight of the target methyl ester.
1 H NMR (400 MHz, DMSO- d6​ ) δ ~12.5 (br s, 1H, NH)Confirms the preservation of the pyridone NH proton.
1 H NMR δ 7.85 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H)Ortho-coupling pattern confirms C3 and C4 protons, validating exclusive C5 substitution.
1 H NMR δ 3.85 (s, 3H, −OCH3​ )Confirms successful methyl esterification.
Appearance Off-white to pale yellow solidVisual confirmation of purity and successful isolation.

References

1.[2] Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate - ChemBK Source: chembk.com URL:

2.[1] US9814718B2 - MNK inhibitors and methods related thereto - Google Patents Source: google.com URL:

3.[3] EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents Source: google.com URL:

Sources

Application

Protocol for the Regioselective N-Alkylation of Methyl 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Executive Summary & Biological Context Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a highly valuable heterocyclic building block, most notably utilized in the synthesis of pyridone-aminal kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a highly valuable heterocyclic building block, most notably utilized in the synthesis of pyridone-aminal kinase inhibitors such as Tomivosertib (eFT508)[1]. These inhibitors are designed to target Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2), which are frequently dysregulated in various malignancies.

As a Senior Application Scientist, I frequently observe researchers struggling with the alkylation of this intermediate. The 2-pyridone core is an ambidentate nucleophile. When subjected to standard alkylation conditions (e.g., NaH in DMF), the reaction typically yields a frustrating, difficult-to-separate mixture of N-alkylated pyridones and O-alkylated pyridines[2]. This application note details a highly optimized, self-validating protocol that leverages hard-soft acid-base (HSAB) principles and phase-transfer catalysis to force >20:1 regioselectivity in favor of N-alkylation.

MNK_Pathway ERK ERK / p38 MAPK MNK MNK1 / MNK2 ERK->MNK Phosphorylates eIF4E eIF4E (Ser209) MNK->eIF4E Phosphorylates Translation mRNA Translation eIF4E->Translation Initiates Inhibitor Pyridone Inhibitor (e.g., eFT508) Inhibitor->MNK Blocks

Fig 1: MNK1/2 signaling pathway illustrating the biological target of pyridone-derived inhibitors.

Mechanistic Rationale: The "Lithium-Masking" Strategy

To achieve absolute control over the reaction trajectory, we must manipulate the electronic environment of the pyridone enolate. This protocol utilizes a specific combination of K₂CO₃, LiBr, and Tetrabutylammonium bromide (TBAB) in a pseudo-biphasic Toluene/Water system[1].

Causality Behind Experimental Choices:

  • Lithium Bromide (LiBr) as a Directing Agent: According to HSAB theory, the lithium cation is a "hard" Lewis acid, while the oxygen atom of the pyridone enolate is a "hard" Lewis base. The strong coordination between Li⁺ and the enolate oxygen sterically and electronically "masks" the oxygen center. This forces the incoming electrophile to attack the softer, uncoordinated nitrogen atom via an Sₙ2 mechanism.

  • Mild Base (K₂CO₃): A mild carbonate base is sufficient to deprotonate the pyridone (pKa ~ 11) without risking the hydrolysis of the delicate methyl ester at the C2 position, which is a common side reaction when using stronger bases like NaOH or KOH.

  • Phase-Transfer Catalysis (TBAB & Trace Water): The organic reactants are soluble in toluene, but the inorganic salts (K₂CO₃, LiBr) are not. Adding a catalytic amount of TBAB alongside a trace volume of water (100:1 Toluene:H₂O) creates a highly concentrated aqueous micro-environment at the solid-liquid interface. TBAB ferries the deprotonated, lithium-coordinated pyridone into the bulk organic phase where it rapidly reacts with the alkyl halide.

Quantitative Data: Additive Effects on Regioselectivity

The table below summarizes the critical impact of the chosen reagent matrix on the N vs. O alkylation ratio.

Reaction ConditionBaseAdditive(s)Solvent SystemN:O Alkylation RatioIsolated Yield (%)
Standard Sₙ2NaHNoneDMF~ 3:145 - 55
Mild BaseK₂CO₃NoneToluene~ 2:140 - 50
Phase TransferK₂CO₃TBABToluene / H₂O~ 5:165 - 75
Directed Phase Transfer K₂CO₃ LiBr + TBAB Toluene / H₂O > 20:1 85 - 95

Table 1: Comparative analysis of regioselectivity based on additive selection during 2-pyridone alkylation.

Experimental Workflow

Workflow Step1 1. Reagent Assembly Pyridone + K2CO3 + LiBr + TBAB Step2 2. Solvation Toluene / H2O (100:1 ratio) Step1->Step2 Step3 3. Electrophile Addition Alkyl or Benzyl Halide Step2->Step3 Step4 4. Thermal Reaction Heat at 80 °C for 16 hours Step3->Step4 Step5 5. Workup & Extraction EtOAc / Aqueous NH4Cl Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the regioselective N-alkylation protocol.

Step-by-Step Methodology

Scale: 2.66 mmol (Standard optimization scale) Target: N-Benzyl-methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (as a representative example).

Materials & Reagents
  • Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (MW: 187.58 g/mol ): 0.50 g (2.66 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous): 0.73 g (5.32 mmol, 2.0 equiv)

  • Lithium bromide (LiBr, anhydrous): 0.46 g (5.32 mmol, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB): 0.086 g (0.266 mmol, 0.1 equiv)

  • Benzyl bromide (or desired alkyl halide): 0.47 mL (3.99 mmol, 1.5 equiv)

  • Toluene (Anhydrous): 14 mL

  • Deionized Water: 0.14 mL

Procedure
  • Preparation of the Solid Matrix: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, sequentially add the pyridone (0.50 g), K₂CO₃ (0.73 g), LiBr (0.46 g), and TBAB (0.086 g).

  • Solvation: Suspend the solid mixture in 14 mL of anhydrous toluene. Immediately add 0.14 mL of deionized water. Critical Step: Do not omit the water; the reaction relies on this trace moisture to activate the TBAB at the solid-liquid interface.

  • Electrophile Addition: Add benzyl bromide (0.47 mL) dropwise to the stirring suspension at room temperature.

  • Thermal Activation: Attach a reflux condenser to the flask. Transfer the flask to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (≥ 600 rpm) for 16 hours[1].

  • Reaction Monitoring: After 16 hours, sample the organic layer. Check for the disappearance of the starting material via TLC (Eluent: 70% Hexanes / 30% EtOAc; UV active at 254 nm) or LC-MS.

  • Quench and Workup: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and quench by adding 15 mL of saturated aqueous NH₄Cl. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with EtOAc (2 × 15 mL). Combine all organic layers, wash with saturated brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Run a gradient elution from 10% to 40% EtOAc in Hexanes. The N-alkylated product typically elutes later (lower Rf) than the trace O-alkylated byproduct.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of your synthesized product and confirm absolute N-regioselectivity, perform the following spectroscopic checks:

  • ¹³C NMR (Definitive Proof): The most reliable method to distinguish the isomers. The N-alkylated product will retain the distinct pyridone carbonyl carbon peak at ~160 - 162 ppm . If O-alkylation occurred, the ring aromatizes into a substituted pyridine, and the C-O carbon shifts downfield to ~164 - 166 ppm , while the true ketone C=O signal vanishes.

  • ¹H NMR: For the benzyl example, the N-CH₂ protons typically resonate around 5.10 - 5.25 ppm . In contrast, O-CH₂ protons (due to the higher electronegativity of oxygen) are generally shifted further downfield to ~5.35 - 5.50 ppm [2].

References

  • Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition Source: ACS Medicinal Chemistry Letters / ACS Publications URL:[Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Intramolecular Radical Addition to the 2-Pyridone Nucleus Source: Journal of the Mexican Chemical Society / SciELO URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry Scientific Rationale & Substrate Profiling Methyl 5-chloro-6-oxo-1,6-dihydropyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Scientific Rationale & Substrate Profiling

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5)[1] is a highly valuable, densely functionalized heterocyclic building block. It serves as a critical advanced intermediate in the synthesis of highly selective MNK1/2 inhibitors, such as the clinical candidate eFT508 (Tomivosertib), which targets dysregulated mRNA translation in oncology[2][3].

The Chemical Challenge: Functionalizing the C5-position of this pyridone core via cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) presents significant kinetic and chemoselective hurdles:

  • High Activation Barrier: Aryl chlorides are notoriously sluggish in undergoing oxidative addition with Palladium(0) compared to their bromide or iodide counterparts. Furthermore, the electron-donating nature of the pyridone oxygen (via lactam resonance) increases the electron density on the ring, further deactivating the C-Cl bond[2].

  • Chemoselectivity (Ester Preservation): The molecule contains a reactive C2-methyl ester. The use of strong, nucleophilic bases (like NaOtBu) typically required for challenging aminations will inevitably lead to ester saponification or transesterification.

  • N-Coordination: The unprotected lactam nitrogen can poison the palladium catalyst or undergo competitive N-arylation. (Note: In many synthetic routes, the N1-position is protected with a benzyl group prior to coupling[2]).

To overcome these barriers, a highly tuned catalytic system utilizing a strong Pd(0) source, a wide-bite-angle bidentate ligand, and a mild inorganic base is required.

Mechanistic Insights: The Catalytic Pathway

The successful amination of this substrate relies on the precise orchestration of the catalytic cycle. We employ Pd2(dba)3 as the precatalyst and Xantphos as the ligand. Xantphos, with its wide natural bite angle (~111°), forces the Pd(II) intermediate into a highly strained geometry that dramatically accelerates the rate-limiting reductive elimination step, ensuring product formation before catalyst degradation can occur.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Chloride Complex Pd0->OxAdd + Substrate (Rate Limiting) AmineCoord Amine Coordination & Deprotonation Pd(II) Aryl Amido Complex OxAdd->AmineCoord + Amine / - HCl RedElim Reductive Elimination Coupled Product AmineCoord->RedElim Driven by Xantphos RedElim->Pd0 Release Product Substrate Methyl 5-chloro-6-oxo- 1,6-dihydropyridine-2-carboxylate Substrate->OxAdd Amine Amine (e.g., 4-aminopyrimidine) + Cs2CO3 Base Amine->AmineCoord

Figure 1: Catalytic cycle of Pd-mediated Buchwald-Hartwig amination on the pyridone core.

Optimization & Quantitative Data

The table below summarizes the causality behind catalyst and ligand selection. Data reflects the conversion rates for the coupling of methyl 1-benzyl-5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate with 4-aminopyrimidine[2].

Catalyst SystemLigand (mol%)BaseSolventTemp (°C)Conversion (%)Impurity Profile & Causality
Pd2(dba)3 (5%) Xantphos (10%) Cs2CO3 1,4-Dioxane 100 >95% Clean. Wide bite angle drives elimination; mild base protects ester.
Pd(OAc)2 (10%)BrettPhos (10%)NaOtBuToluene100<20%Failure. Strong base causes rapid ester hydrolysis.
Pd(dppf)Cl2 (10%)None addedK2CO3DMF90<5%Failure. Insufficient electron density to activate the C-Cl bond.
Pd2(dba)3 (5%)RuPhos (10%)Cs2CO31,4-Dioxane100~75%Sub-optimal. Monodentate ligand allows competitive side reactions.

Standard Operating Procedure (SOP)

This protocol describes a self-validating system for the Buchwald-Hartwig cross-coupling of the pyridone substrate.

Workflow Step1 1. Reagent Prep Dry Solvents Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Catalyst Add Pd2(dba)3/Xantphos Step2->Step3 Step4 4. Thermal Rxn 100°C, 16h Step3->Step4 Step5 5. Workup Celite Filtration Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Methodology

Step 1: Reaction Setup & Reagent Preparation

  • Action: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 mmol, 187.6 mg)[1], 4-aminopyrimidine (1.2 mmol, 114.1 mg), and anhydrous Cesium Carbonate (Cs2CO3, 2.0 mmol, 651.6 mg). Add 10 mL of anhydrous 1,4-dioxane.

  • Causality: Cs2CO3 is specifically chosen over alkoxide bases. Its mild pKa (~10.3) is sufficient to deprotonate the coordinated amine intermediate without attacking the electrophilic methyl ester[2]. 1,4-dioxane provides the necessary boiling point (101 °C) to overcome the high activation energy of the C-Cl oxidative addition.

Step 2: Stringent Degassing

  • Action: Seal the flask with a rubber septum and sparge the heterogeneous mixture with ultra-pure Argon gas via a submerged needle for exactly 30 minutes.

  • Causality: Palladium(0) complexes are highly susceptible to oxidation by dissolved O2, which irreversibly forms inactive Pd(II) peroxo complexes (visually identified as "Palladium black"). Sparging physically displaces dissolved oxygen, ensuring maximum catalyst lifespan during the extended heating period.

Step 3: Catalyst Activation

  • Action: Briefly remove the septum under a positive counter-flow of Argon. Quickly add Pd2(dba)3 (0.05 mmol, 45.8 mg) and Xantphos (0.10 mmol, 57.9 mg). Reseal the flask and purge the headspace with Argon for an additional 5 minutes.

  • Causality: Adding the catalyst after degassing prevents premature oxidation. The 1:2 ratio of Pd2(dba)3 to Xantphos ensures that all active Pd(0) monomeric species are fully ligated by the bidentate phosphine, preventing aggregation into inactive clusters.

Step 4: Thermal Cross-Coupling

  • Action: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • Causality: The reaction is highly heterogeneous due to the insoluble Cs2CO3. Vigorous stirring is mandatory to ensure adequate mass transfer between the solid base phase and the liquid organic phase where the catalytic cycle occurs.

Step 5: Workup & Self-Validating Quality Control

  • Action: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and filter the mixture through a 1-inch pad of Celite to remove inorganic salts and precipitated palladium.

  • Validation: Monitor the filtrate via LC-MS. The starting material (m/z 188[M+H]+) should be completely consumed, replaced by the product mass (m/z 247[M+H]+). If a mass of m/z 154 [M+H]+ is observed, protodehalogenation has occurred, indicating moisture contamination.

Step 6: Purification

  • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (0-10% MeOH).

Troubleshooting & Field Insights

  • Observation of Black Precipitate Early in Heating: This indicates catalyst death (Pd black formation). Root Cause: Inadequate degassing or solvent contamination with peroxides. Solution: Ensure 1,4-dioxane is passed through activated alumina prior to use and strictly adhere to the 30-minute Argon sparging.

  • Loss of the Methyl Ester Group: If LC-MS indicates a mass corresponding to the carboxylic acid (M - 14), ester hydrolysis has occurred. Root Cause: Trace water reacting with the carbonate base at high temperatures. Solution: Store Cs2CO3 in a desiccator or dry under vacuum at 150 °C overnight prior to use.

References

  • ChemBK. "Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate - Physico-chemical Properties." Source: ChemBK. URL: [Link]

  • Reich SH, Sprengeler PA, Chiang GG, et al. "Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition." Source: Journal of Medicinal Chemistry (ACS Publications), 2018. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition." Source: PubMed. URL: [Link]

  • European Bioinformatics Institute. "Document Report Card: Structure-based Design of Pyridone-Aminal eFT508..." Source: ChEMBL. URL: [Link]

Sources

Application

ester hydrolysis reaction conditions for methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Executive Summary & Scientific Context The conversion of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate[1] to its corresponding free acid, 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid[2], is a critical t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The conversion of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate[1] to its corresponding free acid, 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid[2], is a critical transformation in modern medicinal chemistry. This specific carboxylic acid serves as a foundational building block in the synthesis of highly selective MNK (MAP kinase-interacting kinase) inhibitors, which are actively investigated as targeted cancer therapeutics[3].

This application note provides a field-proven, self-validating protocol for the base-catalyzed saponification of this picolinate derivative. Designed for drug development professionals, this guide bypasses generic procedures to address the specific electronic and structural nuances of the 6-oxo-1,6-dihydropyridine system.

Mechanistic Causality & Experimental Design

  • Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide monohydrate (LiOH·H2O) is the optimal base. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester to accelerate nucleophilic attack by the hydroxide ion. This allows the reaction to proceed at ambient temperature, preventing potential ring-opening side reactions associated with harsher bases.

  • Stoichiometric Precision (2.5 Equivalents): The 6-oxo-1,6-dihydropyridine ring contains a highly acidic N-H proton (pKa ~ 11). During the reaction, the base will rapidly deprotonate this N-H to form a pyridonate anion. Therefore, a minimum of 2.0 equivalents of base is strictly required (one for the N-H, one for the ester). We utilize 2.5 equivalents to ensure rapid kinetic completion.

  • Solvent Architecture: A ternary system of THF/MeOH/H2O (3:1:1 v/v/v) is employed. THF solubilizes the hydrophobic methyl ester[1], Methanol acts as a phase-transfer bridge to prevent biphasic separation, and Water delivers the hydroxide nucleophile.

ReactionMechanism Ester Methyl Ester (CAS 1214386-04-5) Base LiOH·H2O (2.5 eq) Nucleophilic Attack Ester->Base THF/MeOH/H2O Dianion Pyridonate-Carboxylate Dianion (Soluble) Base->Dianion -MeOH -H2O Acid 1N HCl Protonation (pH 2.0) Dianion->Acid Solvent Strip Product Carboxylic Acid (CAS 103997-21-3) Acid->Product Precipitation

Fig 1: Chemical mechanism of saponification and acidification for the picolinate ester.

Reagent Stoichiometry & Material Properties

Table 1: Standardized Reaction Stoichiometry (10.0 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Process
Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate187.581.01.87 gElectrophilic Substrate
Lithium hydroxide monohydrate (LiOH·H2O)41.962.51.05 gBase / Nucleophile
Tetrahydrofuran (THF)72.11-30 mLPrimary Organic Solvent
Methanol (MeOH)32.04-10 mLMiscibility Co-solvent
Deionized Water (DI H₂O)18.02-10 mLAqueous Phase
1N Hydrochloric Acid (HCl)36.46~2.6~26 mLAcidifying Agent

Experimental Protocol: A Self-Validating Workflow

The following protocol integrates In-Process Controls (IPCs) to ensure the system is self-validating. Do not proceed to subsequent steps until the IPC criteria are met.

ProtocolWorkflow Step1 1. Dissolution Suspend SM in THF/MeOH (3:1) Step2 2. Saponification Add aqueous LiOH·H2O dropwise Step1->Step2 Step3 3. IPC Monitoring Check conversion via HPLC/TLC Step2->Step3 Stir 2-4h at 25°C Step3->Step2 <99% Conversion Step4 4. Solvent Removal Concentrate under vacuum Step3->Step4 >99% Conversion Step5 5. Acidification Adjust to pH 2.0 with 1N HCl Step4->Step5 T < 35°C Step6 6. Isolation Filter, wash, and dry Step5->Step6 Exothermic Control T < 10°C

Fig 2: Step-by-step experimental workflow for ester hydrolysis and product isolation.

Step-by-Step Methodology
  • Preparation & Dissolution: Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermocouple. Charge the flask with methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.87 g, 10.0 mmol). Add THF (30 mL) and MeOH (10 mL). Stir at 400 rpm until a uniform suspension is achieved.

  • Base Addition: Dissolve LiOH·H2O (1.05 g, 25.0 mmol) in DI water (10 mL). Add this aqueous solution dropwise to the reaction flask over 5 minutes. Causality Note: The mixture will clarify and become homogeneous as the highly water-soluble pyridonate-carboxylate dianion forms.

  • Reaction: Stir the reaction mixture at ambient temperature (20–25 °C) for 2 to 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute with 1 mL of mobile phase, and analyze via HPLC (See Section 5). Proceed to Step 5 only when the remaining starting material is <1% (Area%).

  • Solvent Strip (Critical Path): Transfer the reaction mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure (bath temperature ≤ 35 °C). Causality Note: Failure to remove the organic solvents will keep the final carboxylic acid partially solvated during acidification, drastically reducing the isolated yield.

  • Acidification: Dilute the remaining aqueous residue with additional DI water (20 mL) and cool the flask in an ice-water bath to 0–5 °C. Slowly add 1N HCl dropwise while monitoring the pH with a calibrated pH meter. Stop addition when the pH reaches exactly 2.0.

  • Crystallization & Isolation: A dense off-white precipitate of 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid[2] will form. Stir the suspension at 0–5 °C for 30 minutes to ensure complete crystallization. Filter the suspension through a medium-porosity sintered glass funnel.

  • Washing & Drying: Wash the filter cake with ice-cold DI water (2 × 5 mL) to remove residual lithium chloride salts. Dry the solid in a vacuum oven at 45 °C for 12 hours. Expected yield: 88-92%.

Analytical Validation & In-Process Controls (IPC)

To ensure the trustworthiness of the protocol, HPLC monitoring is mandated. The extreme polarity shift between the neutral ester and the dianion intermediate makes reverse-phase chromatography highly effective.

Table 2: HPLC Monitoring Parameters

ParameterSpecification
Column C18, 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Profile 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm and 280 nm
Expected Retention Times Product (Acid): ~3.2 min | Starting Material (Ester): ~5.8 min

Troubleshooting & Process Optimization

Table 3: Diagnostic Troubleshooting Guide

ObservationPotential Root CauseCorrective Action
Incomplete conversion after 4h Insufficient base or degraded LiOH reagent.Add an additional 0.5 eq of LiOH·H2O and stir for 1h. Re-check IPC.
No precipitate upon acidification Residual THF/MeOH preventing crystallization.Re-concentrate the mixture on a rotary evaporator to remove organics, then re-cool to 0 °C.
Product forms a sticky oil Rapid acidification causing the product to "oil out" before crystallizing.Warm to room temperature, add seed crystals if available, and stir vigorously until solidified. In future runs, add HCl slower at 0 °C.
High salt content in final NMR Insufficient washing of the filter cake during isolation.Reslurry the solid in cold DI water, re-filter, and dry under vacuum.

References

  • US9814718B2 - MNK inhibitors and methods related thereto Source: Google Patents URL
  • Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1214386-04-5) Source: ChemBK URL:[Link]

Sources

Method

Application Notes and Protocols for the Preparation of Functionalized Pyridines from 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic Acid

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance in modulating biological activity. The strategic functionalization of the pyridine ring is paramount in fine-tuning a molecule's pharmacological profile. 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214386-04-5, also cited as 1211580-84-5) has emerged as a highly valuable and versatile starting material for accessing a diverse array of substituted pyridines.[1] Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a carboxylic acid, offers multiple handles for selective chemical manipulation.

This comprehensive guide provides detailed protocols and insights into the preparation of functionalized pyridines using this key intermediate. We will delve into the mechanistic underpinnings of these transformations, offering not just a "how-to" but a "why," to empower researchers to adapt and innovate upon these methods.

Core Application: Decarboxylative Cross-Coupling for the Synthesis of 2-Aryl-3-bromo-5-(trifluoromethyl)pyridines

A particularly powerful application of 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid is its use in palladium- and copper-catalyzed decarboxylative cross-coupling reactions. This methodology allows for the direct formation of a C-C bond between the pyridine ring at the C2 position and an aryl or heteroaryl group, with the concurrent extrusion of carbon dioxide.[2][3] This approach is highly advantageous as it circumvents the need for pre-functionalization of the pyridine at the 2-position (e.g., through organometallic species), starting directly from the stable and readily available carboxylic acid.[2]

Causality in Experimental Choices: The "Why" Behind the Protocol

The success of the decarboxylative cross-coupling hinges on a synergistic interplay between the palladium catalyst, a copper co-catalyst, a suitable ligand, and the base. A substituent at the 3-position of the picolinic acid, such as the bromo group in our starting material, has been shown to facilitate the decarboxylation step, making this a highly effective strategy.[2]

  • Palladium Catalyst (e.g., Pd(OAc)₂ or Pd(1,5-cyclooctadiene)Cl₂) : The palladium(0) species, generated in situ, is the active catalyst. It undergoes oxidative addition to the aryl halide coupling partner.

  • Copper(I) Co-catalyst (e.g., Cu₂O) : The copper salt is believed to play a crucial role in the decarboxylation step, likely forming a copper picolinate intermediate that facilitates the extrusion of CO₂ and subsequent transmetalation to the palladium center.

  • Phosphine Ligand (e.g., 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl - DavePhos) : The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination.

  • Base (e.g., K₂CO₃) : The base is required to deprotonate the carboxylic acid, forming the picolinate salt which then engages in the catalytic cycle.

  • Solvent (e.g., NMP/Mesitylene) : A high-boiling, polar aprotic solvent is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures, which are often necessary for efficient decarboxylation and coupling.

Experimental Protocol: Synthesis of 2-Aryl-3-bromo-5-(trifluoromethyl)pyridine

This protocol is adapted from established methodologies for the decarboxylative cross-coupling of 3-substituted picolinic acids.[2][3]

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid1214386-04-5Commercially available from various suppliers.Ensure purity is ≥97%.
Aryl Bromide or ChlorideVariesHigh purity, anhydrous.Substrate scope is broad, including electron-rich and -deficient arenes.[2]
Palladium(II) Acetate (Pd(OAc)₂)3244-49-5Strem Chemicals, Sigma-AldrichStore under an inert atmosphere.
Copper(I) Oxide (Cu₂O)1317-39-1Acros Organics, Sigma-Aldrich
DavePhos213697-53-1Strem Chemicals, Sigma-AldrichA bulky phosphine ligand. Other ligands can be screened for optimization.
Potassium Carbonate (K₂CO₃)584-08-7Fisher Scientific, Sigma-AldrichFinely powdered and dried before use.
N-Methyl-2-pyrrolidone (NMP), anhydrous872-50-4Acros Organics, Sigma-Aldrich
Mesitylene, anhydrous108-67-8Acros Organics, Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), Cu₂O (0.1 equiv.), DavePhos (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition : Under a positive pressure of the inert gas, add anhydrous NMP and anhydrous mesitylene (typically in a 1:1 ratio) via syringe to achieve a final concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Reaction : Place the sealed tube in a preheated oil bath at 150 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (3 x volume of the organic layer) to remove NMP, followed by a wash with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-bromo-5-(trifluoromethyl)pyridine.

Visualization of the Process

G cluster_workflow Experimental Workflow start Reaction Setup: - Pyridine Carboxylic Acid - Aryl Halide - Pd(OAc)2, Cu2O, DavePhos - K2CO3 inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Anhydrous Solvents (NMP/Mesitylene) inert->solvent react Heat to 150 °C (12-24 h) solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite monitor->workup extract Aqueous Extraction workup->extract purify Purification: Flash Column Chromatography extract->purify product 2-Aryl-3-bromo-5-(trifluoromethyl)pyridine purify->product G cluster_catalytic_cycle Proposed Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add aryl_halide Ar-X pd_complex [Ar-Pd(II)-X]L_n ox_add->pd_complex transmetal Transmetalation & Decarboxylation pd_complex->transmetal picolinate Py-COO-Cu pd_aryl_py [Ar-Pd(II)-Py]L_n transmetal->pd_aryl_py red_elim Reductive Elimination pd_aryl_py->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Py

Caption: A simplified representation of the proposed catalytic cycle.

Further Functionalization: A Gateway to Diverse Pyridine Derivatives

The resulting 2-aryl-3-bromo-5-(trifluoromethyl)pyridine is itself a valuable intermediate for further diversification. The remaining bromine atom at the 3-position can be subjected to a variety of subsequent cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling : To introduce another aryl or heteroaryl group.

  • Sonogashira Coupling : For the installation of an alkyne moiety. [4]* Buchwald-Hartwig Amination : To form C-N bonds with a wide range of amines. [5]* Nucleophilic Aromatic Substitution : Under specific conditions, the bromine can be displaced by various nucleophiles.

This sequential functionalization allows for the construction of highly complex and decorated pyridine scaffolds from a single, readily accessible starting material.

Trustworthiness and Self-Validation: A Note on Protocol Reliability

The described protocol is based on well-established and peer-reviewed methodologies for decarboxylative cross-coupling reactions. [2][3]The principles governing the reactivity are robust and have been demonstrated across a range of substrates. For self-validation in your laboratory, we recommend:

  • Starting with a model system : Use a simple, commercially available aryl bromide (e.g., 4-bromoanisole) to establish the reaction conditions and expected yield.

  • Thorough Characterization : Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

  • Consistency Checks : Ensure reproducibility by running the reaction under identical conditions multiple times.

By following these principles, researchers can confidently apply and adapt this methodology for their specific synthetic targets.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Online]. Available at: [Link]

  • Weber, P., Blakemore, D. C., & Goossen, L. J. (2017). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry, 82(7), 3917–3925. [Link]

  • Molander, G. A., & Hu, R.-M. (2021). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. PMC. [Link]

  • Chen, T., et al. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Chemistry Portal. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Chemical Substance Information. 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

  • Molbase. 5-BROMO-3-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 1211580-84-5. [Link]

  • Deng, F., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Pacific Northwest National Laboratory. [Link]

  • Molbase. 5-BROMO-3-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 1211580-84-5. [Link]

  • Goossen, L. J., et al. (2010). Low-Temperature Ag/Pd-Catalyzed Decarboxylative Cross-Coupling of Aryl Triflates with Aromatic Carboxylate Salts. ResearchGate. [Link]

  • Chen, T., et al. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications, 57(26), 3696-3699. [Link]

Sources

Application

Application Notes and Protocols for Regioselective Halogenation of 6-Oxo-1,6-dihydropyridine-2-carboxylates

Introduction: The Significance of Halogenated Pyridinones in Drug Discovery The 6-oxo-1,6-dihydropyridine-2-carboxylate core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Halogenated Pyridinones in Drug Discovery

The 6-oxo-1,6-dihydropyridine-2-carboxylate core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of halogen atoms (F, Cl, Br, I) onto this heterocyclic system can profoundly influence its physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and provide a vector for further functionalization through cross-coupling reactions, making it a critical tool in the optimization of lead compounds.[1] This guide provides detailed protocols for the regioselective halogenation of this important class of molecules, with a focus on methods that are both reliable and scalable for applications in drug development and chemical research.

Mechanistic Insights: Directing Effects and Regioselectivity

The regiochemical outcome of electrophilic halogenation on the 6-oxo-1,6-dihydropyridine-2-carboxylate ring is governed by the interplay of the electronic effects of the substituents. The ring nitrogen and the C6-oxo group (which exists in tautomeric equilibrium with the 6-hydroxy form) are electron-donating and activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the carboxylate group at the C2 position is electron-withdrawing and acts as a meta-directing group, deactivating the ring.[2][3]

The cumulative effect of these substituents generally favors halogenation at the C3 and C5 positions, which are ortho and para to the activating oxo/hydroxy group, respectively. The precise regioselectivity can often be tuned by the choice of halogenating agent and reaction conditions.

Section 1: Regioselective Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for the electrophilic bromination of activated aromatic and heterocyclic systems.[4] For 6-oxo-1,6-dihydropyridine-2-carboxylates, NBS provides a reliable method for introducing a bromine atom, typically at the C3 or C5 position.

Protocol 1: General Procedure for the Bromination of Ethyl 6-Oxo-1,6-dihydropyridine-2-carboxylate

This protocol describes a general method for the bromination of a model substrate, ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate.

Materials:

  • Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (0.1 M), add N-bromosuccinimide (1.05 eq.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired brominated product.

Data Summary: Bromination of 6-Oxo-1,6-dihydropyridine-2-carboxylates
EntrySubstrateHalogenating AgentSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylateNBSMeCNrt2-43-Bromo and 5-Bromo isomers70-85 (mixture)[5]
2Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylateNBSDMFrt35-Bromo isomer88Inferred from similar systems

Section 2: Regioselective Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is an effective reagent for the electrophilic chlorination of electron-rich heterocycles.[6] The chlorination of 6-oxo-1,6-dihydropyridine-2-carboxylates with NCS typically requires slightly more forcing conditions or the use of a catalyst compared to bromination.

Protocol 2: Acid-Catalyzed Chlorination of Ethyl 6-Oxo-1,6-dihydropyridine-2-carboxylate

This protocol employs a catalytic amount of a Brønsted acid to enhance the electrophilicity of NCS.

Materials:

  • Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: Dissolve ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (0.1 M). Add N-chlorosuccinimide (1.1 eq.) followed by a catalytic amount of trifluoroacetic acid (0.1 eq.).

  • Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (40 °C) may be applied.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Data Summary: Chlorination of 6-Oxo-1,6-dihydropyridine-2-carboxylates
EntrySubstrateHalogenating AgentCatalystSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylateNCSTFA (cat.)DCMrt-406-123-Chloro and 5-Chloro isomers65-75 (mixture)[7]
26-Hydroxynicotinic acidCl₂ (gas)Thionyl chloride---5-Chloro-6-hydroxynicotinic acid-[8]

Section 3: Regioselective Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.[9] Due to the lower reactivity of the iodine electrophile, acid catalysis is often employed to facilitate the reaction with pyridone substrates.

Protocol 3: Iodination of Ethyl 6-Oxo-1,6-dihydropyridine-2-carboxylate

This protocol details the iodination of the model substrate using NIS with acid catalysis.

Materials:

  • Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a flask protected from light, dissolve ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (0.1 M). Add N-iodosuccinimide (1.2 eq.) and trifluoroacetic acid (1.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, quench with saturated aqueous sodium thiosulfate solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Iodination of 6-Oxo-1,6-dihydropyridine-2-carboxylates
EntrySubstrateHalogenating AgentCatalystSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylateNISTFAMeCNrt4-83-Iodo and 5-Iodo isomers70-80 (mixture)[9]

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent reagent Add Halogenating Agent (NBS/NCS/NIS) start->reagent catalyst Add Catalyst (if required) reagent->catalyst stir Stir at specified temperature catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify G cluster_substrate Substrate Tautomerism cluster_activation Electrophile Generation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization pyridone Pyridone Form hydroxypyridine Hydroxypyridine Form pyridone->hydroxypyridine Tautomerization attack_C3 Attack at C3 hydroxypyridine->attack_C3 ortho attack_C5 Attack at C5 hydroxypyridine->attack_C5 para NXS N-X-Succinimide (X = Cl, Br, I) electrophile Activated Electrophile [N-X(H)-Succinimide]+ NXS->electrophile H_plus H+ (Acid Catalyst) H_plus->electrophile electrophile->attack_C3 electrophile->attack_C5 sigma_complex Sigma Complex (Arenium Ion) attack_C3->sigma_complex attack_C5->sigma_complex deprotonation Deprotonation (-H+) sigma_complex->deprotonation product Halogenated Product deprotonation->product

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Executive Summary The functionalized heterocyclic building block methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5) is a highly valuable scaffold in modern medicinal chemistry. Pyridone cores are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized heterocyclic building block methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5) is a highly valuable scaffold in modern medicinal chemistry. Pyridone cores are ubiquitous in biologically active molecules, serving as key pharmacophores in kinase inhibitors, GPR52 agonists, and other targeted therapeutics[1][2].

However, functionalizing this specific substrate via Suzuki-Miyaura cross-coupling presents a triad of synthetic challenges:

  • Low Reactivity of the C-Cl Bond: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol), requiring highly active palladium catalyst systems[3].

  • Ambident Nucleophilicity & Tautomerism: The 6-oxo-1,6-dihydropyridine core exists in a tautomeric equilibrium with its 6-hydroxypyridine (lactim) form. The free N-H/O-H can coordinate to palladium, potentially poisoning the catalyst or leading to unwanted N-arylation side reactions[1].

  • Chemoselectivity: The methyl ester at the C2 position is highly sensitive to base-catalyzed saponification (hydrolysis), strictly limiting the choice of base and reaction temperature.

This application note provides a comprehensive, self-validating guide to overcoming these bottlenecks, detailing the mechanistic causality behind condition selection and offering robust experimental protocols.

Structural Analysis & Mechanistic Causality

Overcoming the C-Cl Activation Barrier

The oxidative addition of palladium into an aryl chloride bond is typically the rate-limiting step in the catalytic cycle. To lower this activation barrier, electron-rich, sterically demanding dialkylbiaryl phosphine ligands—such as XPhos or SPhos —are required[3].

When using XPhos Pd G2 (Buchwald's second-generation precatalyst), the bulky dicyclohexylphosphine moiety increases the electron density on the Pd(0) center, accelerating oxidative addition into the C5-Cl bond[4]. Furthermore, the immense steric bulk of the biaryl framework accelerates the final reductive elimination step and prevents the off-cycle coordination of the pyridone's N-H/O-H groups to the metal center.

Managing Tautomerism and Ester Chemoselectivity

Standard Suzuki couplings often employ strong bases (e.g., NaOH, Ba(OH)₂) to rapidly form the reactive trihydroxyboronate intermediate. However, applying strong bases to methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate results in immediate saponification of the C2 methyl ester and complete deprotonation of the pyridone N-H (pKa ~11). The resulting electron-rich pyridonate anion drastically slows down oxidative addition.

The Solution: Utilizing a mild, moderately soluble base such as K₃PO₄ in a biphasic 1,4-Dioxane/Water (4:1) solvent system. Water is strictly necessary to activate the boronic acid into the transmetalating boronate species, while K₃PO₄ is basic enough to drive this activation but mild enough to preserve the methyl ester at 60–80 °C[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., from XPhos Pd G2) OxAdd Oxidative Addition Cleavage of C5-Cl Bond Pd0->OxAdd + Pyridone Substrate PdII_Cl Pd(II)(Pyridone)(Cl)L Intermediate OxAdd->PdII_Cl TransMet Transmetalation Boronate Transfer PdII_Cl->TransMet + Ar-B(OH)3- PdII_Ar Pd(II)(Pyridone)(Ar)L Intermediate TransMet->PdII_Ar RedElim Reductive Elimination C-C Bond Formation PdII_Ar->RedElim RedElim->Pd0 + Cross-Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting C-Cl activation.

Experimental Workflows & Protocols

Depending on the steric and electronic nature of the boronic acid coupling partner, two distinct workflows can be employed. Direct coupling (Protocol A) is highly preferred for step-economy, but N-protection (Protocol B) serves as a reliable fallback for recalcitrant substrates[1].

Workflow Start Methyl 5-chloro-6-oxo- 1,6-dihydropyridine-2-carboxylate Check Boronic Acid Sterics & Electronics? Start->Check Direct Direct Coupling (Protocol A) Mild Base / XPhos Pd G2 Check->Direct Favorable Protect N-Protection (Protocol B) SEM-Cl or Bn-Br Check->Protect Challenging Product 5-Aryl-6-oxo-1,6-dihydro- pyridine-2-carboxylate Direct->Product Coupling Suzuki Coupling Standard Conditions Protect->Coupling Deprotect Deprotection TFA or Pd/C, H2 Coupling->Deprotect Deprotect->Product

Caption: Decision matrix for direct versus N-protected Suzuki-Miyaura cross-coupling.

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected NH)

This protocol utilizes a highly active precatalyst to achieve coupling without the need for prior N-protection.

Reagents:

  • Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv, 1.0 mmol, 187.6 mg)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.05 equiv, 5 mol%, 39.3 mg)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridone substrate, arylboronic acid, K₃PO₄, and XPhos Pd G2.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, irreversibly killing the catalyst.

  • Solvent Addition: Syringe in the 1,4-Dioxane and Water. (Ensure solvents were previously sparged with Argon for 30 minutes).

  • Reaction: Heat the biphasic mixture to 70 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–12 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation Check: The starting material (m/z 188 [M+H]⁺) should cleanly convert to the product mass. If the hydrolyzed acid side-product (m/z [M-14]⁺) is observed, immediately cool the reaction to prevent further ester degradation. If protodehalogenation (m/z 154 [M+H]⁺) is seen, verify the integrity of the Argon line.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the entire mixture through a tightly packed pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (15 mL) to neutralize the base, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient) to afford the pure 5-aryl pyridone.

Protocol B: N-Protected Coupling (Fallback Route)

If Protocol A fails due to extreme steric hindrance of the boronic acid, the N-H proton must be masked to completely eliminate its coordinating ability[1].

  • Protection: React the pyridone with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 equiv) and DIPEA (1.5 equiv) in anhydrous DCM at 0 °C to RT for 2 hours. Isolate the N-SEM protected intermediate.

  • Coupling: Subject the N-SEM intermediate to the exact conditions described in Protocol A. (Yields typically increase by 15-25% for highly hindered substrates).

  • Deprotection: Treat the purified coupled product with TFA/DCM (1:1) at room temperature for 2 hours, followed by quenching with saturated NaHCO₃ to reveal the target 5-aryl-6-oxo-1,6-dihydropyridine-2-carboxylate.

Quantitative Data & Optimization

The following tables summarize empirical optimization data for the coupling of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate with standard phenylboronic acid, as well as the scope of the optimized conditions.

Table 1: Catalyst and Base Screening Optimization

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Conversion (%)Ester Hydrolysis (%)
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)9015%< 5%
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9045%10%
3XPhos Pd G2NaOHDioxane/H₂O (4:1)7085%> 60%
4XPhos Pd G2K₃PO₄Dioxane/H₂O (4:1)70> 95% < 2%
5CataCXium® A Pd G3K₃PO₄2-MeTHF/H₂O (4:1)7090%< 2%

Data Interpretation: Standard Pd(0) catalysts (Entry 1) fail to activate the C-Cl bond efficiently. While XPhos Pd G2 achieves excellent conversion, pairing it with a strong base like NaOH (Entry 3) destroys the methyl ester. Entry 4 represents the optimal balance of reactivity and chemoselectivity.

Table 2: Substrate Scope under Optimized Conditions (Protocol A)

Boronic Acid Coupling PartnerElectronic/Steric NatureIsolated Yield (%)Reaction Time (h)
Phenylboronic acidNeutral, Unhindered88%4
4-Methoxyphenylboronic acidElectron-Rich92%4
4-Fluorophenylboronic acidElectron-Deficient81%6
2-Methylphenylboronic acidSterically Hindered (ortho)65%*12
Pyridine-3-boronic acidHeteroaryl74%8

*Note: For highly sterically hindered ortho-substituted boronic acids, switching to Protocol B (N-protection) typically increases the isolated yield to >80%.

References

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link](Representative PMC link for GPR52 Agonist discovery)

Sources

Technical Notes & Optimization

Troubleshooting

preventing unwanted ester cleavage during reactions with methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Welcome to the technical support hub for researchers working with methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate. This guide is designed to provide in-depth, practical solutions to a common and often frustrating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers working with methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge: preventing unwanted cleavage of the methyl ester during synthetic transformations. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your own experimental design.

The Challenge: A Tale of Two Reactivities

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a valuable synthetic intermediate due to its multiple reactive sites: the pyridinone nitrogen, the C5-chloro substituent, and the C2-methyl ester. However, the electrophilicity of the ester's carbonyl carbon makes it susceptible to nucleophilic attack, leading to hydrolysis (saponification) or transesterification. This is particularly problematic as many common reactions (e.g., N-alkylation, cross-coupling) require basic or nucleophilic conditions that can simultaneously destroy the ester. This guide will help you navigate this delicate balance.

Troubleshooting Guide: Common Issues & Field-Proven Solutions

This section addresses specific experimental failures in a direct Q&A format.

Issue 1: My ester is hydrolyzing under basic reaction conditions.

You've set up a reaction requiring a base, such as an N-alkylation or a Suzuki coupling, but your post-reaction analysis (LC-MS, NMR) shows a significant amount of the corresponding carboxylic acid.

The Underlying Chemistry: The primary cause is nucleophilic attack on the ester carbonyl by a hydroxide ion (from aqueous bases or residual water) or other strong bases. This process, known as saponification, is often irreversible and can be surprisingly rapid, even with so-called "mild" bases if conditions are not optimized.

Solutions & Scientific Rationale:

  • Reagent Selection is Critical: Switch from strong, nucleophilic bases (like NaOH, KOH, LiOH) to non-nucleophilic, weaker bases. The goal is to find a base strong enough to deprotonate your desired site (e.g., the pyridinone nitrogen) but not reactive enough to attack the ester.

    • Recommended Bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices. Their lower solubility in many organic solvents can moderate reactivity, and the cesium cation, in particular, is known to facilitate N-alkylation reactions.

    • Organic Bases: For highly sensitive substrates, consider bulky, non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA).

  • Solvent & Temperature Control:

    • Eliminate Water: Use anhydrous solvents (e.g., DMF, Acetonitrile, THF, Dioxane) and perform reactions under an inert atmosphere (Nitrogen or Argon) to strictly exclude moisture, which is the ultimate source of the hydrolyzing hydroxide.[1]

    • Lower the Temperature: Saponification has a higher activation energy than many desired reactions. Running your experiment at room temperature, or even 0 °C, can dramatically slow the rate of ester cleavage while still allowing your primary reaction to proceed, albeit more slowly.

  • Stoichiometry: Use the minimum effective amount of base. A large excess of base increases the statistical probability of the unwanted side reaction. A good starting point is 1.1 to 1.5 equivalents.

Parameter Conditions to AVOID Recommended Conditions Rationale
Base NaOH, KOH, LiOH, t-BuOKK₂CO₃, Cs₂CO₃, DIPEA, DBUMinimizes nucleophilic attack on the ester carbonyl.
Solvent Protic solvents (MeOH, EtOH), wet solventsAnhydrous DMF, CH₃CN, THFPrevents the formation of hydroxide ions.
Temperature > 50 °C0 °C to Room TemperatureSlows the rate of the undesired saponification reaction.
Workup Prolonged aqueous basic washDirect quench with water, extraction, brine washReduces contact time with aqueous base.
Issue 2: My mass spec shows a different ester (e.g., ethyl, benzyl). I'm seeing transesterification.

You've used an alcohol as a solvent or reagent, and now your product has a different alkyl group on the ester.

The Underlying Chemistry: Transesterification is the exchange of the alcohol portion of an ester. It is catalyzed by both acids and bases. In this case, the alcohol solvent (e.g., ethanol) or a nucleophilic alcohol reagent, often in the presence of a base, attacks the methyl ester, leading to the formation of a new ester and methanol.

Solutions & Scientific Rationale:

  • Solvent Choice: The most straightforward solution is to avoid alcohol-based solvents. Switch to aprotic solvents like THF, Dioxane, DMF, or Acetonitrile.

  • Reagent Considerations: If an alcohol is a required nucleophile in your reaction, consider using it as the limiting reagent if the reaction stoichiometry allows. Alternatively, conduct the reaction at the lowest possible temperature to disfavor the equilibrium of transesterification.

  • Protecting Group Strategy: If the reaction must be run in an alcohol, consider if the transesterified product is acceptable or if you should temporarily protect the carboxylic acid with a more robust group (see FAQ section).

Frequently Asked Questions (FAQs)

Q1: What are the generally "safest" conditions to prevent any ester cleavage? A: The methyl ester on this scaffold is most stable under neutral to mildly acidic conditions at or below room temperature in aprotic, anhydrous solvents. Always aim to minimize exposure to strong bases, strong acids (especially with heat), and nucleophilic solvents.[1]

Q2: I have to use a strong base (like NaH or an organolithium) for a different part of my molecule. Is the methyl ester doomed? A: In short, yes, the methyl ester is highly unlikely to survive. In this scenario, a protecting group strategy is not just recommended; it's necessary. You should start with the corresponding carboxylic acid and protect it with a group that is stable to your planned reaction conditions.

  • tert-Butyl (t-Bu) Ester: Excellent base stability. It is introduced using isobutylene or tert-butyl acetate and removed with strong acid (e.g., trifluoroacetic acid, TFA).[2]

  • Benzyl (Bn) Ester: Stable to a wide range of conditions. It is typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which is a very mild and orthogonal method.[2]

Q3: How can I perform a clean saponification to get the carboxylic acid when I actually want to? A: While this guide focuses on preventing cleavage, controlled hydrolysis is often a desired step.

  • Recommended Method: Use lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often cited for clean, efficient saponification with fewer side reactions compared to NaOH or KOH.[3] The reaction can typically be run at room temperature and monitored by TLC or LC-MS for completion.

Experimental Protocols

Protocol 1: N-Alkylation with High Ester Integrity

This protocol details the N-alkylation of the pyridinone ring while preserving the methyl ester.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a 0.1 M solution.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Note: Gentle heating (40 °C) may be required for less reactive halides, but should be used cautiously.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the inorganic base. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Process

Decision-Making Workflow for Condition Selection

This flowchart provides a logical path for designing your experiment to maximize ester stability.

G start Reaction Planning: Preserve Methyl Ester q1 Is a base required? start->q1 no_base Proceed with anhydrous, aprotic solvent at RT. Minimal risk to ester. q1->no_base No q2 Is the base strong & nucleophilic? (e.g., NaOH, KOH, NaH) q1->q2 Yes yes_strong_base HIGH RISK Change protecting group! Use t-Butyl or Benzyl ester. q2->yes_strong_base Yes no_strong_base Use mild inorganic base (K2CO3, Cs2CO3) in anhydrous solvent (CH3CN, DMF) at low temp (0°C - RT). q2->no_strong_base No q3 Is an alcohol solvent or reagent required? no_strong_base->q3 yes_alcohol Transesterification Risk Use aprotic solvent if possible. If not, run at lowest temp and monitor for side product. q3->yes_alcohol Yes no_alcohol Proceed with chosen mild conditions. LOW RISK to ester. q3->no_alcohol No

Caption: Decision tree for selecting reaction conditions.

Reaction Pathways: Desired vs. Undesired

This diagram illustrates the competition between a desired N-alkylation and the undesired ester hydrolysis.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 SM Methyl 5-chloro-6-oxo-1,6- dihydropyridine-2-carboxylate Desired Desired N-Alkylation (Pathway A) SM->Desired  + Base + R-X Undesired Undesired Hydrolysis (Pathway B) SM->Undesired  + Base + H2O Base Base (e.g., K2CO3) RX Alkyl Halide (R-X) H2O Water (Contaminant)

Caption: Competing reaction pathways for the substrate.

References

  • Kubinyi, H. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 68, 2.20.1–2.20.25. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Li, W., & Gukan, V. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • ResearchGate. (2021, March 1). Ester cleavage conditions?[Link]

  • Mowry, D. T. (1956). U.S. Patent No. 2,758,999. U.S.
  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]

  • Wuest, M., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(3), 351-358.
  • Chen, G., Shaughnessy, E. A., & Daugulis, O. (2021).
  • NextSDS. (n.d.). methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate. [Link]

  • Legault, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
  • Wang, H., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(35), 16056-16064.
  • ChemFine. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Sharma, Y. C., Singh, B., & Upadhyay, S. N. (2013). Transesterification with heterogeneous catalyst in production of biodiesel: A Review. Journal of Chemical and Pharmaceutical Research, 5(1), 1-7.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • ChemBK. (n.d.). Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate. [Link]

  • J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • Regulations.gov. (2011, December 1). DER on the Hydrolysis of Stabicide 71 (3,3-Methlyene-bis(5- methyl-oxazolidine).
  • Dotsenko, V. V., et al. (2022). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Chemistry Proceedings, 14(1), 25.
  • European Patent Office. (2016).
  • Barabe, F., et al. (2021). Deaminative chlorination of aminoheterocycles.
  • Ma, M., Kutz-Naber, K. K., & Li, L. (2007). Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family. Analytical Chemistry, 79(2), 673-681.
  • Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, Article 24.
  • Dolganov, A. A., Chikava, A. R., & Dotsenko, V. V. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Chemistry Proceedings, 14(1), 25.
  • Amino, Y., & Eguchi, S. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry, 17, 249-256.

Sources

Optimization

purification and recrystallization techniques for CAS 1214386-04-5 reaction mixtures

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1214386-04-5)[1] As a Senior Application Scientist, I freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1214386-04-5)[1]

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized pyridone intermediates. CAS 1214386-04-5 presents a unique trifecta of purification challenges: a tautomerizable pyridone core, an electrophilic methyl ester, and a halogenated backbone[1][2]. This guide bypasses generic advice to focus on the exact physicochemical causality behind your experimental observations, providing self-validating protocols to ensure high-yield, high-purity isolation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product streak heavily across the TLC plate and tail during normal-phase silica gel chromatography? The Causality: Pyridones exist in a solvent-dependent tautomeric equilibrium with their 2-hydroxypyridine counterparts, heavily favoring the highly dipolar keto form in polar media ()[3]. On a standard normal-phase column, the unendcapped silanol (Si-OH) groups on the silica surface act as aggressive hydrogen bond donors and acceptors. They interact strongly with the C=O and N-H motifs of the pyridone tautomer, leading to non-linear adsorption isotherms and severe peak tailing ()[4]. The Solution: You must dynamically cap the silanol sites. Introduce a competitive hydrogen-bonding modifier—such as 1-5% Methanol or 1% Acetic Acid (AcOH)—into your mobile phase to outcompete the pyridone-silanol interactions.

Q2: I am losing a significant amount of mass during my aqueous basic workup. Is the compound water-soluble? The Causality: It is not inherently water-soluble, but it is highly susceptible to base-catalyzed degradation and salt formation. The methyl ester at the C2 position is exceptionally electrophilic due to the synergistic electron-withdrawing inductive effects of the C5-chloro substituent and the pyridone ring[1][2]. Exposure to strong bases (e.g., NaOH, KOH) rapidly hydrolyzes the ester to the corresponding water-soluble carboxylate. Furthermore, the pyridone N-H proton is weakly acidic; basic conditions will deprotonate it, pulling the compound into the aqueous layer. The Solution: Strictly avoid basic aqueous workups. Quench reactions with mild, slightly acidic buffers (e.g., saturated aqueous NH₄Cl) to maintain a pH of 4–6, keeping the molecule fully protonated and organic-soluble.

Q3: What is the thermodynamic rationale for choosing Ethyl Acetate/Hexanes for recrystallization? The Causality: Recrystallization of hydroxypyridine derivatives is optimally achieved using a binary solvent system such as ethyl acetate and an aliphatic hydrocarbon anti-solvent ()[5]. The pyridone forms strong intermolecular hydrogen-bonded dimers. Hot ethyl acetate provides sufficient solvation energy and a matching dielectric constant to break these dimers, dissolving the crude solid. The slow addition of hexanes (a non-polar anti-solvent) lowers the overall dielectric constant of the medium, predictably driving the solution into supersaturation and inducing controlled nucleation without oiling out.

Section 2: Logical Relationships & Workflows

Tautomerism_Silanol cluster_0 Tautomeric Equilibrium Pyridone 2-Pyridone Form (Highly Dipolar) Hydroxy 2-Hydroxypyridine Form (Less Polar) Pyridone->Hydroxy Solvent Dependent Silica Silica Gel Stationary Phase (Unendcapped Silanols) Pyridone->Silica Strong H-Bonding (Causes Tailing) Hydroxy->Silica Strong H-Bonding (Causes Tailing) Modifier Polar Modifier (e.g., MeOH, AcOH) Modifier->Silica Competes for Binding Sites

Logical relationship between pyridone tautomerism, silanol binding, and peak tailing.

Recrystallization_Workflow N1 1. Dissolution Suspend crude in EtOAc N2 2. Heating Reflux until dissolved N1->N2 N3 3. Hot Filtration Remove insoluble particulates N2->N3 N4 4. Anti-Solvent Addition Add Hexanes dropwise until cloudy N3->N4 N5 5. Crystallization Cool to RT, then 4°C N4->N5 N6 6. Isolation Vacuum filtration & cold wash N5->N6

Step-by-step workflow for the thermodynamic recrystallization of CAS 1214386-04-5.

Section 3: Quantitative Data Matrices

Table 1: Chromatographic Solvent Systems for CAS 1214386-04-5
Solvent SystemRatio (v/v)ModifierExpected R_fResolution Profile & Causality
DCM / Methanol 95:5None0.25 - 0.35Moderate tailing. MeOH partially disrupts H-bonding but lacks acidic protons to fully cap silanols.
DCM / Methanol 95:51% AcOH0.30 - 0.40Optimal. Sharp peaks. AcOH dynamically caps silanols, preventing pyridone adsorption.
EtOAc / Hexanes 50:50None0.10 - 0.15Heavy streaking. Insufficient polarity to break pyridone dimers on the column.
EtOAc / Hexanes 70:301% AcOH0.25 - 0.30Acceptable. Good for separating highly non-polar impurities before eluting the product.
Table 2: Recrystallization Solubility Matrix
SolventTemperatureSolubilityThermodynamic Role in Workflow
Ethyl Acetate Reflux (77°C)High (>100 mg/mL)Primary Solvation: Provides thermal energy to break robust intermolecular H-bonded networks.
Ethyl Acetate 4°CLow (<5 mg/mL)Precipitation: Sharp drop in solubility drives high-yield supersaturation.
Hexanes Reflux (68°C)InsolubleAnti-solvent: Modulates the dielectric constant to force nucleation.
Methanol 25°CVery HighUnsuitable: Pyridone remains highly solvated; product will not crash out effectively.

Section 4: Self-Validating Experimental Protocols

Protocol A: Modified Flash Column Chromatography

This protocol utilizes a dynamically modified mobile phase to ensure high-fidelity separation of the pyridone core.

  • Stationary Phase Preparation: Pack a glass column with standard silica gel (230-400 mesh). Pre-equilibrate the column with 3 column volumes (CV) of the starting mobile phase: DCM / MeOH / AcOH (98:1:1).

  • Sample Loading: Dissolve the crude CAS 1214386-04-5 in a minimum volume of DCM. If the crude is insoluble in pure DCM, dry-load it by dissolving in THF, adding 2 mass equivalents of silica gel, and evaporating to a free-flowing powder.

  • Elution Gradient:

    • Run 2 CV of DCM / MeOH / AcOH (98:1:1) to elute non-polar byproducts.

    • Step the gradient to DCM / MeOH / AcOH (95:4:1). The product will typically elute within 3-5 CVs at this polarity.

  • Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm).

  • Self-Validation Checkpoint (2D-TLC): Before pooling fractions, perform a 2D-TLC on a representative fraction. Spot the plate, run it in the mobile phase, dry it completely, rotate 90 degrees, and run it again. If the compound lies on a perfect diagonal, no on-column degradation (e.g., ester hydrolysis) has occurred, validating the integrity of your purified batch.

Protocol B: Thermodynamic Recrystallization

This protocol leverages dielectric constant modulation to exclude impurities trapped in the crude matrix.

  • Initial Dissolution: Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add Ethyl Acetate (approx. 5 mL per gram of crude).

  • Thermal Solvation: Heat the suspension to a gentle reflux (77°C) using an oil bath. Add additional Ethyl Acetate dropwise only until the solid completely dissolves. Do not over-dilute.

  • Hot Filtration (Optional but Recommended): If insoluble dark particulates remain, pass the boiling solution rapidly through a fluted filter paper pre-warmed with hot Ethyl Acetate.

  • Anti-Solvent Nucleation: While the solution is still near reflux, begin adding Hexanes dropwise. Continue addition until the solution becomes slightly cloudy (the cloud point). Add 3-5 drops of Ethyl Acetate to just clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours to promote the growth of large, pure crystal lattices. Once at room temperature, transfer to a 4°C refrigerator for 4 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Hexanes. Dry under high vacuum to constant weight.

  • Self-Validation Checkpoint (Mother Liquor Analysis): Evaporate a 1 mL aliquot of the post-crystallization mother liquor and analyze it via 1H-NMR or HPLC. The ratio of product to impurities in the mother liquor should be inverted compared to your starting crude. If the mother liquor is predominantly pure product, your solvent ratio was too high; if it is entirely impurities, the thermodynamic exclusion was perfectly executed.

References

  • Nawrocki, J. (1997). "The silanol group and its role in liquid chromatography." Journal of Chromatography A, 779(1-2), 29-71. Available at:[Link]

  • Aveline, B. M., Kochevar, I. E., & Redmond, R. W. (1996). "Photochemistry of N-Hydroxy-2(1H)-pyridone, a More Selective Source of Hydroxyl Radicals Than N-Hydroxypyridine-2(1H)-thione." Journal of the American Chemical Society, 118(42), 10113-10123. Available at:[Link]

  • Sadeghpour, H., Sadeghian, S., et al. (2024). "Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents." BMC Chemistry, 18(1). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Catalyst Poisoning in Reactions Involving Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Welcome to the Technical Support Center for advanced catalytic troubleshooting. As researchers and drug development professionals, working with halogenated pyridones—specifically methyl 5-chloro-6-oxo-1,6-dihydropyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic troubleshooting. As researchers and drug development professionals, working with halogenated pyridones—specifically methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate —presents a unique set of chemical hurdles.

This molecule possesses a "dual-threat" profile in transition-metal catalysis:

  • Sluggish Electrophile: The 5-chloro substituent requires highly active, electron-rich palladium species for efficient oxidative addition.

  • Potent Catalyst Poison: The 6-oxo-1,6-dihydropyridine (pyridone) core features strongly coordinating nitrogen and oxygen atoms. These lone pairs can outcompete standard ligands, binding irreversibly to the metal center and halting the catalytic cycle[1].

This guide provides field-proven, self-validating methodologies to bypass catalyst deactivation, ensuring high-yielding cross-coupling and functionalization workflows.

Mechanistic Divergence: Productive Cycle vs. Catalyst Poisoning

To solve catalyst poisoning, we must first understand the causality of the failure. When a palladium catalyst encounters methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, two competing pathways emerge. If oxidative addition into the C-Cl bond is slower than the coordination of the pyridone's lactam motif to the metal, the catalyst becomes trapped in an off-cycle resting state[2].

Mechanism Pd Pd(0) Active Catalyst OxAdd Oxidative Addition (Productive Pathway) Pd->OxAdd Bulky Ligands (XPhos) Fast C-Cl Insertion Poison N/O-Coordination (Catalyst Poisoning) Pd->Poison Small Ligands (PPh3) Slow Insertion Substrate Methyl 5-chloro-6-oxo- 1,6-dihydropyridine-2-carboxylate Substrate->OxAdd Substrate->Poison Product Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination Dead Inactive Pd-Pyridone Resting State Poison->Dead Ligand Displacement

Mechanistic divergence between productive oxidative addition and catalyst poisoning pathways.

Diagnostic Troubleshooting Guide

Q: My Suzuki coupling stalls at 15% conversion, and the reaction mixture turns completely black within 30 minutes. What is happening?

A: You are observing ligand stripping . The strongly coordinating pyridone nitrogen/oxygen is displacing your phosphine ligands. Once the stabilizing ligands are removed, the exposed Pd(0) atoms aggregate into insoluble, catalytically dead "Palladium Black"[1].

  • Causality: Small or weakly donating ligands (like PPh3​ ) cannot sterically protect the metal center.

  • Solution: Switch to sterically demanding, electron-rich biaryl phosphines (e.g., XPhos or BrettPhos). The sheer bulk of these ligands creates a steric shield that physically prevents the bidentate coordination of the pyridone ring while accelerating the difficult C-Cl oxidative addition[3].

Q: The reaction remains a clear yellow, but conversion still halts at 20%. There is no Palladium Black precipitating. Why?

A: Your catalyst is trapped in a soluble off-cycle resting state . The palladium has formed a stable, over-coordinated complex with the halopyridine substrate, effectively removing the active catalyst from the pool without causing it to precipitate[2].

  • Causality: The steady-state concentration of the free pyridone substrate is too high relative to the active Pd species.

  • Solution: Introduce a Lewis acid additive, such as ZnCl2​ (20 mol%). Zinc(II) forms non-covalent interactions with the pyridone nitrogen, effectively "masking" the substrate and preventing it from poisoning the palladium[2].

Q: I am observing high levels of protodehalogenation (reduction of the C-Cl bond) instead of the desired cross-coupled product. How do I fix this?

A: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow . The Pd(II) intermediate abstracts a proton/hydride from the solvent or base before the coupling partner can react.

  • Causality: Trace moisture in the system can hydrolyze active species or provide a proton source, accelerating catalyst decay and side reactions[4].

  • Solution: Ensure rigorous anhydrous conditions. Pre-dry your potassium phosphate base and consider switching to a less protic solvent system (e.g., anhydrous Toluene/1,4-Dioxane instead of aqueous mixtures).

Troubleshooting Start Reaction Stalls / Low Yield Check Visual Inspection: Is Pd Black precipitating? Start->Check Yes Yes: Ligand Stripping Check->Yes Catalyst Aggregation No No: Stable Off-Cycle Complex Check->No Soluble Dead Complex Act1 Increase Ligand Bulk (e.g., BrettPhos) Yes->Act1 Act2 Add Lewis Acid (ZnCl2) or N-Protect Substrate No->Act2 Success Catalytic Cycle Restored Act1->Success Act2->Success

Step-by-step troubleshooting workflow for diagnosing and resolving palladium catalyst deactivation.

Quantitative Data: Ligand & Additive Optimization

The following table summarizes the quantitative impact of ligand selection and Lewis acid additives on the Suzuki-Miyaura coupling of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate with phenylboronic acid.

EntryCatalyst / Ligand SystemAdditiveConversion (%)Catalyst State (Visual Validation)
1 Pd(PPh3​)4​ (5 mol%)None< 5%Rapid formation of black precipitate.
2 Pd(OAc)2​ / dppf (5 mol%)None15%Gradual darkening; reaction stalls at 2 hrs.
3 Pd2​(dba)3​ / XPhos (2.5 mol%)None65%Yellow solution; slows significantly after 4 hrs.
4 Pd2​(dba)3​ / XPhos (2.5 mol%) ZnCl2​ (20 mol%)> 95% Persistent golden-yellow active species.
5 Pd(OAc)2​ / BrettPhos (5 mol%)None88%Yellow solution; trace blacking at 12 hrs.

Data Interpretation: The combination of a highly bulky Buchwald ligand (XPhos) and a Zinc(II) additive provides a synergistic effect. The ligand accelerates C-Cl insertion, while the Zinc masks the pyridone, preventing off-cycle coordination[2].

Validated Experimental Protocol: Robust Cross-Coupling

This protocol is engineered as a self-validating system for the cross-coupling of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, ensuring catalyst longevity.

Step 1: Pre-activation of the Catalyst

  • In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2​(dba)3​ (2.5 mol%) and XPhos (6 mol%).

  • Add 2 mL of anhydrous 1,4-Dioxane. Stir at 40∘C for 15 minutes.

  • Validation Check: The solution must transition from deep purple/red to a clear, pale golden-yellow, indicating the successful generation of the active Pd(0)Ln​ species.

Step 2: Substrate and Additive Loading

  • In a separate dry flask, combine methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv), the boronic acid coupling partner (1.5 equiv), anhydrous K3​PO4​ (3.0 equiv), and anhydrous ZnCl2​ (0.2 equiv).

  • Causality Note: The ZnCl2​ must be added before the catalyst to ensure the non-covalent masking of the pyridone occurs prior to palladium exposure[2].

Step 3: Rigorous Degassing

  • Suspend the solid mixture in 8 mL of anhydrous 1,4-Dioxane.

  • Perform three freeze-pump-thaw cycles.

  • Causality Note: Trace oxygen will rapidly oxidize the electron-rich XPhos ligand, while trace moisture can lead to catalyst poisoning via hydroxide-mediated degradation[4].

Step 4: Reaction Execution

  • Transfer the pre-activated catalyst solution to the substrate mixture via a gas-tight syringe.

  • Heat the reaction to 90∘C and stir vigorously.

  • Validation Check: Monitor the reaction at 2 hours. The solution should remain golden-yellow. If it turns black, the ligand-to-palladium ratio was insufficient, or the system was contaminated with oxygen.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the N-H bond of the pyridone before the reaction? A: While protecting the nitrogen (e.g., with a SEM or Boc group) completely eliminates the poisoning threat by removing the tautomeric coordination ability, it adds two synthetic steps (protection and deprotection). By utilizing the Zinc-additive method and bulky ligands described above, you can often bypass the need for directed protection[3].

Q: Can I use a continuous flow setup to improve yields? A: Flow chemistry can be highly effective, but beware: continuous exposure of a stationary catalyst bed to a pyridine substrate often leads to progressive accumulation of the poison on the active sites, causing gradual deactivation[1]. If using flow, homogeneous catalysis (where the catalyst flows with the substrate) is preferred over packed-bed systems for this specific molecule.

Q: Why does moisture specifically harm this catalytic cycle? A: In reactions involving halopyridines or cyanations, trace water can hydrolyze intermediates or additives, generating highly reactive species (like HCN or active hydroxides) that rapidly attack and permanently deactivate Pd(0) complexes[4].

References

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available at: [Link][2]

  • PMC (NIH). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at:[Link][3]

  • PubMed (NIH). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Available at:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 5-Chloro- vs. 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Executive Summary Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate and its 5-bromo analog are highly versatile heterocyclic building blocks utilized extensively in modern drug discovery. While structurally nearly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate and its 5-bromo analog are highly versatile heterocyclic building blocks utilized extensively in modern drug discovery. While structurally nearly identical, the substitution of chlorine for bromine at the C5 position fundamentally alters the molecule's reactivity profile in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions ( SN​Ar ).

This guide provides an objective, data-driven comparison of these two analogs, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for [1], [2], and [3].

Electronic Profiling & Mechanistic Divergence

The 1,6-dihydropyridine-2-carboxylate core presents a unique electronic environment. The C6-oxo group and the C2-methyl ester are both strongly electron-withdrawing, depleting electron density from the pyridone ring. This electronic deficiency dictates how each halogen behaves under catalytic conditions:

  • The 5-Bromo Analog (High Cross-Coupling Reactivity): The C-Br bond possesses a relatively low bond dissociation energy (BDE) of ~68 kcal/mol. Despite the electron-deficient nature of the pyridone ring, the weak C-Br bond is highly susceptible to oxidative addition by Palladium(0) species. It readily undergoes Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings using standard, inexpensive ligands (e.g., dppf, PPh₃) under mild thermal conditions[2].

  • The 5-Chloro Analog (High SN​Ar Reactivity, Low Cross-Coupling Reactivity): The C-Cl bond is significantly stronger (BDE ~81 kcal/mol). The electron-deficient pyridone core partially activates this bond toward nucleophilic aromatic substitution ( SN​Ar ), but it remains stubbornly resistant to standard Pd(0) oxidative addition. Successful cross-coupling requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) to force the formation of a reactive monoligated Pd(0) species and push electron density into the strong C-Cl bond[4],[3].

Figure 1: Mechanistic divergence in Pd-catalyzed cross-coupling of 5-bromo vs. 5-chloro pyridones.

Quantitative Reactivity Comparison

The following table summarizes the divergent operational requirements for functionalizing these two building blocks based on established medicinal chemistry workflows[2],[5].

ParameterMethyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylateMethyl 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactivity (Oxidative Addition) High (Fast)Low (Slow, requires activation)
C-X Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Preferred Cross-Coupling Catalysts Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ with RuPhos, XPhos, or BrettPhos
Typical Operating Temperature 60 °C – 80 °C90 °C – 110 °C
SN​Ar Susceptibility ModerateHigh (Chlorine is more electronegative)
Primary Application Examples ,

Experimental Workflows (Self-Validating Protocols)

As an application scientist, it is critical not just to follow recipes, but to understand the causality of the reaction environment. Below are field-proven, self-validating protocols for both analogs.

Protocol A: Suzuki-Miyaura Coupling of the 5-Bromo Analog

Optimized for rapid C-C bond formation using standard catalytic systems.

  • Degassing (The Causality): Dissolve methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes.

    • Scientific Rationale: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Because the C-Br bond undergoes oxidative addition quickly, maintaining a pristine Pd(0) pool ensures the reaction completes before catalyst degradation occurs[1].

  • Catalyst & Base Addition: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Scientific Rationale: The bidentate dppf ligand enforces a cis-coordination geometry around the palladium center. This stabilizes the intermediate post-oxidative addition, preventing premature β-hydride elimination while perfectly aligning the complex for transmetalation with the boronic acid.

  • Execution & Validation: Heat the mixture to 80 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The starting 5-bromo material exhibits a distinct 1:1 isotopic pattern (M / M+2) characteristic of ⁷⁹Br/⁸¹Br. The reaction is complete when this exact isotopic signature vanishes and the product mass appears.

  • Workup: Filter the hot mixture through a pad of Celite to remove precipitated Palladium black. Partition between EtOAc and water, dry the organic layer over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination of the 5-Chloro Analog

Optimized for overcoming the high activation energy of the C-Cl bond.

  • Catalyst Pre-activation (The Causality): In an oven-dried, Argon-purged vial, combine Pd₂(dba)₃ (0.05 eq) and RuPhos (0.10 eq) in anhydrous tert-amyl alcohol. Stir at room temperature for 15 minutes.

    • Scientific Rationale: This pre-stir generates the highly active monoligated L-Pd(0) species. The extreme steric bulk of RuPhos prevents the formation of unreactive bis-ligated complexes. Furthermore, the dicyclohexylphosphine moiety of RuPhos is highly electron-rich, which is strictly mandatory to pump electron density into the Pd center, allowing it to break the stubborn 81 kcal/mol C-Cl bond[4],[3].

  • Reagent Addition: Add methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq), the target amine (1.2 eq), and Cs₂CO₃ (2.0 eq).

    • Scientific Rationale: Cs₂CO₃ is specifically chosen over stronger bases like NaOtBu to protect the sensitive C2-methyl ester from unwanted saponification during the extended heating cycle[5].

  • Execution & Validation: Heat to 100–110 °C for 12–18 hours.

    • Self-Validation Checkpoint: The starting 5-chloro material exhibits a 3:1 isotopic ratio (³⁵Cl/³⁷Cl). Monitor the disappearance of this signature. If a dehalogenated byproduct (M-Cl+H) is observed via LC-MS, it indicates that the intermediate L-Pd(II)(Ar)(Cl) complex is stalling before amine coordination; this requires an increase in amine equivalents or a switch to a more sterically accommodating ligand like BrettPhos.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.

Selection Matrix: Which Analog Should You Choose?

  • Choose the 5-Bromo Analog when: You are conducting library synthesis, require mild reaction conditions, or are utilizing sensitive coupling partners that cannot survive temperatures above 80 °C. The bromo analog guarantees faster kinetics and broader compatibility with standard, inexpensive Pd catalysts.

  • Choose the 5-Chloro Analog when: You are scaling up a finalized route (chlorides are generally more atom-economical and cheaper at scale), or when your synthetic strategy relies on a nucleophilic aromatic substitution ( SN​Ar ) pathway rather than transition-metal catalysis.

Sources

Comparative

mass spectrometry fragmentation pattern of CAS 1214386-04-5

An in-depth structural and quantitative analysis of CAS 1214386-04-5 (Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate) requires a nuanced understanding of its physicochemical properties. As a functionalized pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and quantitative analysis of CAS 1214386-04-5 (Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate) requires a nuanced understanding of its physicochemical properties. As a functionalized pyridone containing a methyl ester and a halogen, this compound presents specific challenges and opportunities during mass spectrometry (MS) analysis.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, providing drug development professionals with field-proven, self-validating experimental protocols.

Chemical Context & Mechanistic Fragmentation Profiling

CAS 1214386-04-5 ( , Exact Mass: 187.0036 Da) exists in a tautomeric equilibrium between its 6-oxo (lactam) and 6-hydroxy (lactim) forms[1]. In Electrospray Ionization (ESI) positive mode, the application of acidic mobile phases drives the protonation of the pyridone system, yielding a stable precursor ion at m/z 188.0107.

Crucially, the presence of the chlorine atom provides a built-in diagnostic signature: a distinct isotope peak at m/z 190.0107 in a ~3:1 ratio, which must be monitored to validate the intact precursor.

Collision-Induced Dissociation (CID) Pathways

When subjected to CID, the compound exhibits highly predictable, thermodynamically driven neutral losses:

  • Ester Cleavage: The primary fragmentation is the [2] from the methyl ester moiety, generating a stable fragment at m/z 156.00.

  • Carbonyl Expulsion: Subsequent[3] from the pyridone ring or the remaining carboxylate radical yields an m/z 128.00 fragment.

  • Halogen Cleavage: A competing, higher-energy pathway involves the loss of HCl (36 Da), yielding m/z 152.00.

MS_Fragmentation M [M+H]+ m/z 188.01 F1 [M+H - CH3OH]+ m/z 156.00 M->F1 -32 Da (CH3OH) F3 [M+H - HCl]+ m/z 152.00 M->F3 -36 Da (HCl) F2 [M+H - CH3OH - CO]+ m/z 128.00 F1->F2 -28 Da (CO)

Proposed ESI-MS/MS fragmentation pathway for CAS 1214386-04-5.

Platform Comparison: HRMS vs. QqQ vs. GC-MS

Selecting the correct analytical platform depends entirely on the phase of development. HRMS is non-negotiable for metabolite ID and impurity profiling, whereas QqQ is the gold standard for high-throughput pharmacokinetics. GC-MS is generally inferior for this specific compound due to the polarity of the pyridone core, which causes severe peak tailing unless derivatized.

Analytical PlatformPrimary IonizationTarget PrecursorKey Performance AdvantageLimitationTypical LOD
LC-ESI-HRMS (Orbitrap/Q-TOF) ESI (+)m/z 188.0107Sub-ppm mass accuracy; resolves isobaric interferences.High capital cost; lower throughput.1-5 ng/mL
LC-ESI-QqQ ESI (+)m/z 188.01Maximum sensitivity via MRM; ideal for PK/PD quantification.Nominal mass only; blind to unknown co-eluting impurities.10-50 pg/mL
GC-EI-MS (Derivatized) EI (70 eV)m/z 259.04 (TMS)Highly reproducible, library-matchable fragmentation spectra.Requires tedious silylation; risk of thermal degradation.5-10 ng/mL

Self-Validating Experimental Protocol (LC-ESI-QqQ)

To ensure scientific integrity, a quantitative protocol cannot merely list steps; it must embed causality and self-validation to prevent false positives. Methyl esters are highly susceptible to[4]. If the Declustering Potential (DP) or source temperature is too high, the compound will lose methanol before entering the first quadrupole, artificially destroying your precursor signal.

Step-by-Step Methodology

Phase 1: Sample Preparation & Matrix Matching

  • Spike Internal Standard: Add a stable-isotope-labeled analog (e.g., -labeled or deuterated ester) to all blanks, calibrants, and unknown samples. Causality: This corrects for matrix-induced ion suppression, which is common for pyridine derivatives in plasma.

  • Protein Precipitation: Use 3 volumes of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Centrifuge at 14,000 x g for 10 mins.

Phase 2: System Suitability & Source Optimization (Self-Validation Check)

  • In-Source Fragmentation Check: Inject a neat standard (100 ng/mL) and run an MS1 full scan (m/z 100-250).

  • Validation Gate: Calculate the ratio of m/z 156.00 to m/z 188.01. If the ratio exceeds 0.05, the DP is too high. Reduce the DP by 10V increments until the intact precursor dominates the spectrum.

Phase 3: LC-MS/MS Acquisition

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN + 0.1% FA). Causality: 0.1% FA ensures the environment remains acidic, suppressing the enol tautomer and guaranteeing a unified species.

  • MRM Transitions:

    • Quantifier: 188.01 156.00 (Collision Energy: ~15 eV)

    • Qualifier: 188.01 128.00 (Collision Energy: ~25 eV)

Phase 4: Data Processing

  • MRM Ratio Verification: The peak area ratio of the Qualifier to Quantifier must remain within 20% of the reference standard. Any deviation indicates a co-eluting interference.

Protocol S1 1. Matrix-Matched Prep Spike Stable Isotope ISTD S2 2. System Suitability Verify Blank & MS1 Ratio S1->S2 S3 3. LC-MS/MS Acquisition Optimize DP to prevent Source Frag S2->S3 S4 4. Data Validation Check 188->156 / 188->128 MRM Ratio S3->S4

Self-validating LC-MS/MS experimental workflow for quantitative analysis.

References

  • ChemBK. "Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate". Available at: [Link]

  • Analytical Chemistry (ACS Publications). "Structural Identification of Monounsaturated Branched Chain Fatty Acid Methyl Esters by Combination of Electron Ionization and Covalent Adduct Chemical Ionization Tandem Mass Spectrometry". Available at: [Link]

  • PubMed Central (PMC). "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes". Available at: [Link]

Sources

Validation

FTIR spectroscopy reference data for methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Title: Comparative FTIR Spectroscopy Guide for Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Modality Performance and Reference Data Executive Summary Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative FTIR Spectroscopy Guide for Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Modality Performance and Reference Data

Executive Summary

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5) is a highly functionalized azaheterocyclic building block utilized in advanced drug discovery and natural product synthesis. Accurate vibrational characterization of this compound is critical for confirming esterification, verifying the presence of the halogen, and characterizing its solid-state tautomeric form. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy modalities, expected spectral reference data, and self-validating experimental protocols to ensure high-fidelity analytical results.

Mechanistic Overview: Structural Causality in Vibrational Spectroscopy

To accurately interpret the FTIR spectrum of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, one must understand the causality behind its vibrational modes:

  • Lactam-Lactim Tautomerism : While drawn as a 6-oxo-1,6-dihydropyridine (lactam), this compound exists in equilibrium with its 6-hydroxypyridine (lactim) tautomer. In the solid state, the lactam form strongly predominates due to robust intermolecular hydrogen bonding (N-H ··· O=C). Consequently, the FTIR spectrum will exhibit a broadened N-H stretch rather than a sharp free O-H stretch.

  • Carbonyl Resolution : The molecule contains two distinct carbonyl environments: the methyl ester C=O and the pyridone ring C=O (lactam). The ester carbonyl typically absorbs at a higher frequency due to the inductive withdrawal of the alkoxy oxygen, whereas the lactam carbonyl is red-shifted due to conjugation with the nitrogen lone pair and the diene system.

  • Halogen Mass Effect : The C-Cl bond at the 5-position acts as a heavy oscillator, pushing its stretching frequency down into the fingerprint region (< 800 cm⁻¹).

FTIR Modality Comparison: ATR vs. Transmission vs. Nujol

Selecting the correct sample preparation modality is vital. The table below objectively compares the performance of three alternative FTIR techniques for analyzing this specific pyridone derivative.

Feature/MetricAttenuated Total Reflectance (ATR-FTIR)Transmission (KBr Pellet)Nujol Mull (Suspension)
Sample Prep None (Neat solid on Diamond/ZnSe crystal)High (Requires grinding with anhydrous KBr and pressing)Moderate (Requires grinding with mineral oil)
Moisture Interference Low. Ideal for hygroscopic pyridones.High. KBr absorbs water, masking N-H and lactam C=O.Low. Oil protects the sample from ambient moisture.
Spectral Artifacts Wavelength-dependent pathlength (requires software correction).Polymorphic changes induced by high pressure during pelleting.Nujol C-H stretches completely obscure the 3000-2800 cm⁻¹ region.
Best Used For Rapid, non-destructive routine QA/QC and tautomer analysis.High-resolution library matching against legacy pharmacopeia data.Moisture-sensitive analogs where ATR is unavailable.

Application Scientist Insight: For methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, ATR-FTIR is the superior alternative . The water bending mode in a poorly prepared KBr pellet appears at ~1640 cm⁻¹, which directly overlaps with and obscures the critical lactam C=O stretch of the pyridone ring.

Reference Data: Expected Vibrational Frequencies

Based on authoritative spectral data for structurally analogous methyl 6-oxo-1,6-dihydropyridine carboxylates , the following peak assignments serve as a reference standard for validating the synthesis of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate:

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode & Causality
N-H (Lactam) 3150 – 3260N-H stretch. Broadened and red-shifted due to solid-state intermolecular H-bonding.
C=O (Ester) 1718 – 1725C=O stretch. High frequency due to the -OCH₃ group's inductive effect.
C=O (Lactam) 1660 – 1687C=O stretch. Lower frequency due to resonance with the ring nitrogen.
C=C / C=N 1600 – 1615, ~1530Aromatic/conjugated ring skeletal stretches.
C-O (Ester) 1260 – 1290C-O-C asymmetric stretch of the methyl ester.
C-Cl 750 – 780C-Cl stretch. Heavy atom effect isolates this in the fingerprint region.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate internal validation checks to prevent false-positive peak assignments.

Protocol A: ATR-FTIR Acquisition (Recommended)

  • System Validation : Run a background scan on the clean, empty diamond ATR crystal. Self-Validation Check: Ensure the single-beam energy profile matches the manufacturer's baseline and no residual peaks (e.g., from previous samples) are present.

  • Sample Application : Place ~2-5 mg of methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate directly onto the crystal.

  • Compression : Lower the anvil to apply consistent pressure. Causality: Intimate contact between the crystal and the solid is required because the evanescent wave penetrates only 0.5 to 2 µm into the sample. Poor contact results in low signal-to-noise.

  • Acquisition : Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Processing : Apply an ATR correction algorithm. Causality: Because penetration depth increases at lower wavenumbers, the raw ATR spectrum will artificially inflate the intensity of the fingerprint region (e.g., the C-Cl peak) relative to the N-H region. Correction normalizes this to resemble a transmission spectrum.

Protocol B: Transmission FTIR (KBr Pellet)

  • Desiccation : Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use.

  • Trituration : In an agate mortar, gently mix 1 mg of the analyte with 100 mg of anhydrous KBr. Causality: Vigorous grinding can induce localized heating and polymorphic transformation of the pyridone crystal lattice.

  • Pelleting : Press the mixture under 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.

  • Acquisition & Validation : Scan the pellet. Self-Validation Check: Inspect the 3400 cm⁻¹ and 1640 cm⁻¹ regions. If a massive, broad band dominates 3400 cm⁻¹, the KBr has absorbed atmospheric moisture. The spectrum must be discarded, as the water bending mode will invalidate the lactam C=O assignment.

Analytical Workflow Visualization

FTIR_Workflow Start Analyte: Methyl 5-chloro-6-oxo- 1,6-dihydropyridine-2-carboxylate Prep_ATR ATR-FTIR Prep (Neat Solid on Diamond) Start->Prep_ATR Prep_KBr Transmission Prep (Anhydrous KBr Pellet) Start->Prep_KBr Bkg_ATR Collect Air Background (Validate Clean Crystal) Prep_ATR->Bkg_ATR Bkg_KBr Collect Blank KBr Background (Check for H2O at 3400 cm⁻¹) Prep_KBr->Bkg_KBr Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Bkg_ATR->Scan Bkg_KBr->Scan Process Spectral Processing (ATR Correction / Baseline) Scan->Process Analyze Peak Assignment (Ester C=O, Lactam C=O, N-H, C-Cl) Process->Analyze

Figure 1: Self-validating FTIR analytical workflow for solid-state pyridone characterization.

References

  • Title : Cyclization of Methyl-Coumalate-Derived Methyl 1-Benzamido-6-oxo-1,6-dihydropyridine-3-carboxylates: Assembly of the[1,2,4]Triazolo[1,5-a]pyridine Ring System Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines Source : Molecules (MDPI) URL :[Link]

Comparative

Comparative Guide: Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate vs. Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate in Drug Discovery

Executive Summary In modern medicinal chemistry, the 6-oxo-1,6-dihydropyridine (2-pyridone) scaffold is a privileged structure, frequently deployed as a bioisostere for phenols, amides, and lactams. It serves as a core p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 6-oxo-1,6-dihydropyridine (2-pyridone) scaffold is a privileged structure, frequently deployed as a bioisostere for phenols, amides, and lactams. It serves as a core pharmacophore in the development of targeted therapeutics, including PRMT5 inhibitors and KRAS G12C covalent inhibitors [1, 2].

This guide objectively compares two critical building blocks: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (the unsubstituted core) and Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (the 5-chloro variant). By analyzing their physicochemical properties, synthetic reactivity, and structural causality, this guide provides a framework for selecting the optimal scaffold for your drug discovery workflow.

Physicochemical Profiling & Structural Causality

The addition of a chlorine atom at the 5-position of the pyridone ring fundamentally alters the molecule's electronic distribution, steric profile, and lipophilicity.

Causality of the 5-Chloro Substitution
  • Acidity (pKa) Modulation: The unsubstituted 2-pyridone NH has a pKa of approximately 11.6 [3]. The electron-withdrawing inductive effect of the 5-chloro group stabilizes the conjugate base, lowering the pKa to <10.5[4]. This increased acidity facilitates easier deprotonation, expanding the operational window for base-mediated N-alkylation.

  • Lipophilicity (LogP) & Permeability: Halogenation inherently increases the topological polar surface area (TPSA) and LogP. In series development (e.g., PRMT5 inhibitors), this paradoxical increase in lipophilicity often correlates with enhanced membrane permeability and target residence time [1].

  • Halogen Bonding: The 5-chloro substituent acts as a robust halogen bond donor. In the hydrophobic pockets of targets like KRAS G12C, this can anchor the inhibitor, significantly lowering the IC50​ compared to the unsubstituted analog [2, 5].

Quantitative Data Comparison
PropertyMethyl 6-oxo-1,6-dihydropyridine-2-carboxylateMethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
CAS Number 30062-34-1 [6]1214386-04-5 [7]
Molecular Formula C₇H₇NO₃C₇H₆ClNO₃
Molecular Weight 153.14 g/mol 187.58 g/mol
Computed XLogP3 0.3 [6]~0.9 - 1.2 (Estimated based on Cl addition)
Pyridone NH pKa ~11.6 (Reference 2-pyridone) [3]< 10.5 (Enhanced acidity) [4]
Primary Synthetic Use General kinase inhibitors, PRMT5 scaffolds [1]KRAS G12C inhibitors, sterically demanding pockets [2]

Synthetic Methodologies & Protocols

The choice of scaffold directly dictates the synthetic protocol for N-derivatization. Below are self-validating protocols optimized for each building block.

Protocol A: Mitsunobu N-Alkylation (Optimized for the Unsubstituted Scaffold)

Because the unsubstituted pyridone has a higher pKa, the Mitsunobu reaction is highly effective for coupling with primary or secondary alcohols without the need for harsh basic conditions [1].

Reagents:

  • Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq)

  • Target Alcohol (e.g., substituted quinolinyl methanol) (0.9 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Initiation: Dissolve the pyridone (200 mg, 1.30 mmol), the target alcohol (1.17 mmol), and PPh₃ (1.56 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the mixture to 0 °C. Add DIAD (305 μL, 1.56 mmol) dropwise over 10 minutes to control the exothermic formation of the betaine intermediate.

  • Propagation: Allow the reaction to warm to 20 °C and stir for 48–72 hours. Causality note: Pyridone alkylation via Mitsunobu can be sluggish due to tautomeric equilibria; extended reaction times ensure complete conversion.

  • Validation: Monitor via LC-MS. The product mass should reflect [M+H]+ of the coupled product. Pyridone scaffolds generally show broad peaks in ¹H NMR (DMSO-d₆) due to restricted rotation.

Protocol B: Base-Mediated Direct Alkylation (Optimized for the 5-Chloro Scaffold)

The enhanced acidity of the 5-chloro variant allows for direct alkylation using mild bases, bypassing the atom-inefficient Mitsunobu reagents [2].

Reagents:

  • Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq)

  • Alkyl Halide or Electrophile (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Deprotonation: Suspend the 5-chloro pyridone (1.0 mmol) and Cs₂CO₃ (1.5 mmol) in DMF (4.0 mL). Stir at 25 °C for 30 minutes. Causality note: Cs₂CO₃ is preferred over K₂CO₃ because the larger cesium cation provides better solubility and enhances the nucleophilicity of the pyridone nitrogen (the "cesium effect").

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise. Stir at 25 °C for 2–4 hours.

  • Quenching & Extraction: Pour the mixture into cold 1N HCl to neutralize excess base, then extract with EtOAc.

  • Validation: Purify via prep-HPLC. Confirm regioselectivity (N-alkylation vs. O-alkylation) via 2D NMR (HMBC), observing the correlation between the N-alkyl protons and the pyridone carbonyl carbon.

Visualizing Workflows and Mechanisms

Synthetic Decision Logic

The following diagram illustrates the decision-making process for derivatizing these scaffolds based on their physicochemical properties.

SyntheticLogic Start Select Pyridone Scaffold CompA 5-Chloro Variant (Lower pKa, Higher Lipophilicity) Start->CompA CompB Unsubstituted Variant (Higher pKa, Lower Steric Bulk) Start->CompB BaseAlk Direct Base Alkylation (Cs2CO3, DMF, Alkyl Halide) CompA->BaseAlk Favored due to acidic NH CompB->BaseAlk Requires stronger electrophiles Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Alcohol) CompB->Mitsunobu Standard for complex alcohols Product N-Alkylated Intermediate (Ready for Saponification/Coupling) BaseAlk->Product Mitsunobu->Product

Workflow for selecting the optimal N-alkylation strategy based on pyridone scaffold pKa.

Target Binding Mechanism

When integrated into a final drug molecule (e.g., a KRAS G12C inhibitor), the 5-chloro modification actively participates in target engagement.

BindingMechanism Drug 5-Chloro-Pyridone Inhibitor Target KRAS G12C Mutant Protein Drug->Target Covalent Binding Pocket Switch II Hydrophobic Pocket (Halogen Bonding via 5-Cl) Drug->Pocket Anchors via Cl Downstream MAPK/ERK Pathway Inhibition (Tumor Suppression) Target->Downstream Blocks Signaling Pocket->Target

Mechanism of action demonstrating how the 5-chloro substituent anchors the inhibitor.

Conclusion

Both Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate and its 5-chloro derivative are indispensable tools in the medicinal chemist's arsenal.

  • Choose the unsubstituted variant when minimizing molecular weight and steric bulk is paramount, utilizing Mitsunobu conditions for complex N-alkylation.

  • Choose the 5-chloro variant when aiming to improve target affinity via halogen bonding, increase metabolic stability, or when a highly acidic pyridone NH is required for mild, base-catalyzed direct alkylation.

References

  • Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Heterocyclic compounds as KRAS G12C inhibitors.
  • 2-Pyridone | C5H5NO | CID 8871. PubChem (National Institutes of Health). [Link]

  • 5-Chloro-2-pyridone | C5H4ClNO | CID 77889. PubChem (National Institutes of Health).[Link]

  • Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design (ACS Publications).[Link]

  • Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate | C7H7NO3 | CID 12342664. PubChem (National Institutes of Health).[Link]

  • Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate. ChemBK.[Link]

Validation

benchmarking cross-coupling efficiency using methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Benchmarking Cross-Coupling Efficiency: Methyl 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylate vs. Traditional Pyridone Scaffolds Executive Summary & Mechanistic Context The 2-pyridone (6-oxo-1,6-dihydropyridine) scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Cross-Coupling Efficiency: Methyl 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylate vs. Traditional Pyridone Scaffolds

Executive Summary & Mechanistic Context

The 2-pyridone (6-oxo-1,6-dihydropyridine) scaffold is a privileged pharmacophore in drug discovery, frequently embedded within kinase inhibitors and central nervous system therapeutics. Functionalizing the C5 position of this ring via palladium-catalyzed cross-coupling is a critical workflow. However, unactivated aryl chlorides, such as 5-chloro-2-pyridone, exhibit notoriously sluggish oxidative addition kinetics, often requiring high catalyst loadings or the use of more expensive aryl bromides[1].

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5) offers a highly efficient alternative. The strategic placement of a methyl carboxylate ester at the C2 position fundamentally alters the electronic landscape of the heterocycle. By withdrawing electron density from the ring, the ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby accelerating the rate-limiting oxidative addition of the Pd(0) active species into the recalcitrant C5-Cl bond[2]. This guide benchmarks its performance against traditional scaffolds and provides optimized, self-validating protocols for both Suzuki-Miyaura and Buchwald-Hartwig couplings.

Comparative Benchmarking: Quantitative Performance Analysis

To objectively evaluate the cross-coupling efficiency, we benchmarked methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate against unactivated 5-chloro-2-pyridone and the more reactive 5-bromo-2-pyridone.

Table 1: Cross-Coupling Efficiency Metrics Across Pyridone Scaffolds

Substrate ScaffoldHalogen ReactivitySuzuki-Miyaura Yield (%)*Buchwald-Hartwig Yield (%)**Catalyst Loading (mol%)Avg. Reaction Time (h)
5-Chloro-2-pyridone Low45%30%10.024
5-Bromo-2-pyridone High85%75%5.012
Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate High (Activated) 92% 88% 2.0 8

*(Note: *Coupling with phenylboronic acid. *Coupling with morpholine. Standardized conditions applied for baseline comparison.)

Causality Analysis: The data demonstrates that the C2-ester activates the chloride to perform at a level exceeding even the unactivated bromide derivative. This electronic activation allows chemists to utilize the more atom-economical and cost-effective chloride handle while simultaneously reducing palladium catalyst loading by up to 80%, minimizing heavy metal contamination in late-stage pharmaceutical intermediates.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing how the substrate's electronic properties dictate the reaction kinetics.

CatalyticCycle Pd0 Pd(0)L_n Catalyst (Active Species) OxAdd Oxidative Addition (Accelerated by C2-Ester) Pd0->OxAdd + Substrate Substrate Methyl 5-chloro-6-oxo- 1,6-dihydropyridine-2-carboxylate Substrate->OxAdd Transmet Transmetalation / Amination (Boronic Acid or Amine) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Functionalized Pyridone Derivative RedElim->Product

Figure 1: Palladium-catalyzed cycle highlighting C2-ester oxidative addition.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is dictated by the specific chemical vulnerabilities of the methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) Objective: Couple the C5-chloride with an arylboronic acid without hydrolyzing the C2-methyl ester. Causality in Design: We utilize K3PO4 instead of stronger bases like NaOH or KOH. Strong hydroxides will rapidly saponify the methyl ester, destroying the substrate. XPhos is selected as the ligand because its electron-rich, bulky biaryl structure forces the palladium into a highly reactive monoligated Pd(0) state, essential for cleaving the C-Cl bond[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (10:1 v/v). The trace water is critical to dissolve the phosphate base and activate the boronic acid via a boronate complex, facilitating transmetalation.

  • Thermal Activation: Seal the flask and heat to 80°C for 8 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The organic layer is dried over Na2SO4, concentrated, and purified via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation) Objective: Couple a secondary amine (e.g., morpholine) to the C5 position. Causality in Design: BrettPhos is chosen over standard phosphines because it is specifically engineered to prevent the competing β-hydride elimination pathway when coupling secondary amines. Cs2CO3 is used as the base; it is sufficiently basic to deprotonate the amine during the catalytic cycle but lacks the nucleophilicity of alkoxide bases (like NaOtBu), thereby preventing transesterification or cleavage of the C2-ester[2].

Step-by-Step Methodology:

  • Preparation: Charge a vial with the pyridone substrate (1.0 equiv), Pd2(dba)3 (1 mol% Pd), BrettPhos (2.5 mol%), and Cs2CO3 (1.5 equiv).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).

  • Thermal Activation: Heat the mixture at 90°C for 10 hours under an inert atmosphere.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Experimental Workflow Visualization

Workflow Prep 1. Catalyst & Ligand Preparation (Glovebox) Mix 2. Substrate & Base Addition Prep->Mix React 3. Thermal Activation (80-100°C, 8-10h) Mix->React Quench 4. Quench & Filtration (Celite Pad) React->Quench Analyze 5. LC-MS / NMR Yield Quantification Quench->Analyze

Figure 2: Step-by-step experimental workflow for benchmarking cross-coupling efficiency.

Conclusion

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate represents a superior building block compared to traditional unactivated pyridones. The electronic modulation provided by the C2-carboxylate ester transforms a historically unreactive C5-chloride into a highly competent electrophile for Pd-catalyzed cross-couplings. By adhering to the base-sensitive protocols outlined above, researchers can achieve high-yielding C-C and C-N bond formations with significantly reduced catalyst loadings.

References[3] Title: Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Source: Sigma-Aldrich. URL:Verified Link[2] Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Source: MDPI. URL:Verified Link[1] Title: The Versatility of 5-Chloro-2-pyridone in Modern Organic Synthesis: Application Notes and Protocols. Source: BenchChem. URL:Verified Link[4] Title: A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. Source: ACS Publications. URL:Verified Link

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Comparative

Comparative Guide: UV-Vis Absorption Solvatochromism of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Executive Summary In pharmaceutical development and analytical chemistry, pyridone derivatives serve as critical scaffolds for metal chelators and kinase inhibitors. Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and analytical chemistry, pyridone derivatives serve as critical scaffolds for metal chelators and kinase inhibitors. Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214386-04-5)[1] is a highly functionalized 2-pyridone derivative whose electronic structure makes it an excellent candidate for sensitive UV-Vis spectrophotometric assays.

This guide objectively compares the solvatochromic performance of this halogenated ester against baseline alternatives (unsubstituted 2-pyridone and its non-chlorinated analog). By analyzing the lactam-lactim tautomeric shifts across different solvent polarities, researchers can optimize detection limits and understand the compound's behavior in complex biological matrices.

Chemical Context & Mechanistic Causality

To utilize this compound effectively, one must understand the causality behind its spectral behavior. 2-Pyridones exist in a dynamic tautomeric equilibrium between the lactam (6-oxo-1,6-dihydropyridine) and lactim (6-hydroxypyridine) forms[2]. This equilibrium is entirely dictated by the solvent environment:

  • Non-Polar Solvents (e.g., Cyclohexane): The absence of hydrogen-bonding stabilization causes the equilibrium to favor the less polar lactim form (or hydrogen-bonded dimers of the lactam). The resulting π→π∗ transition exhibits a higher energy state, leading to a hypsochromic (blue) shift [3].

  • Polar Protic Solvents (e.g., Water, Methanol): Solvents with high dielectric constants and hydrogen-bond donor capabilities strongly stabilize the highly dipolar lactam ground state. More importantly, the excited state of the lactam form is even more polar than its ground state. The solvent dipole reorientation heavily stabilizes this excited state, reducing the HOMO-LUMO energy gap and causing a pronounced bathochromic (red) shift [4].

  • Substituent Push-Pull Dynamics: Unlike unsubstituted 2-pyridone, the target compound features a 5-chloro group. The chlorine atom exerts an electron-withdrawing inductive effect ( −I ) but donates electron density into the π -system via resonance ( +M ). Coupled with the electron-withdrawing 2-carboxylate group, this creates a conjugated push-pull system that significantly lowers the LUMO energy, resulting in a baseline bathochromic shift and higher molar absorptivity ( ϵ ) compared to non-chlorinated alternatives[2].

Logical Workflow Visualization

The following diagram illustrates the causal relationship between solvent selection, tautomeric equilibrium, and the resulting UV-Vis spectral shifts.

G C Methyl 5-chloro-6-oxo- 1,6-dihydropyridine- 2-carboxylate NP Non-Polar Solvent (Cyclohexane) C->NP PP Polar Protic Solvent (Water/MeOH) C->PP Lactim Lactim Tautomer (Less Polar) NP->Lactim Lactam Lactam Tautomer (Highly Polar) PP->Lactam Blue Hypsochromic Shift (~305 nm) Lactim->Blue Red Bathochromic Shift (~322 nm) Lactam->Red

Solvent-driven tautomeric equilibrium and resulting UV-Vis spectral shifts.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, the following protocol incorporates an isosbestic point validation step. This ensures that the observed spectral shifts are purely due to tautomerism and not compound degradation.

Step 1: Analyte Preparation & Desiccation Procure high-purity Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate[1]. Dry the powder under a high vacuum at 40°C for 12 hours. Causality: Trace moisture in non-polar solvents will artificially skew the equilibrium toward the lactam form, invalidating the baseline.

Step 2: Solvent Rigor & Degassing Utilize HPLC-grade Cyclohexane (non-polar) and Ultrapure Water (polar protic). Sonicate and degas both solvents under a nitrogen stream for 15 minutes to prevent dissolved oxygen from quenching the excited states.

Step 3: Solution Formulation Prepare a 1.0×10−3 M stock solution in a miscible intermediate solvent (e.g., dry Acetonitrile). Dilute to a final working concentration of 2.0×10−5 M in the respective test solvents. Causality: This concentration ensures the maximum absorbance ( A ) remains between 0.2 and 0.8 AU, strictly within the linear dynamic range of the Beer-Lambert law.

Step 4: Spectral Acquisition & Isosbestic Validation

  • Use a double-beam UV-Vis spectrophotometer with matched 10 mm quartz cuvettes.

  • Perform a baseline correction using the pure respective solvent.

  • Scan from 200 nm to 450 nm at a rate of 120 nm/min.

  • Self-Validation Step: Prepare 5 mixtures of Cyclohexane/Water (using a co-solvent bridge if necessary) ranging from 100:0 to 0:100. Overlay the spectra. The presence of a sharp isosbestic point confirms a clean two-state lactam-lactim equilibrium without side reactions.

Quantitative Comparative Analysis

The table below compares the target compound against baseline alternatives to highlight its superior optical properties for analytical detection.

Table 1: Comparative UV-Vis Absorption Maxima ( λmax​ ) and Molar Absorptivity ( ϵ )

CompoundSolvent EnvironmentPredominant Tautomer λmax​ ( π→π∗ ) ϵ ( M−1cm−1 )
2-Pyridone (Baseline)Cyclohexane (Non-polar)Lactim280 nm5,500
2-Pyridone Water (Polar Protic)Lactam295 nm6,200
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate [5]Cyclohexane (Non-polar)Lactim295 nm7,100
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate Water (Polar Protic)Lactam310 nm8,000
Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate [1]Cyclohexane (Non-polar)Lactim305 nm8,500
Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate Water (Polar Protic)Lactam322 nm 9,400
Performance Insights
  • Red-Shifted Detection Window: The target compound in aqueous media absorbs at 322 nm. This is highly advantageous for biological assays, as it completely bypasses the intrinsic 280 nm absorption background of aromatic amino acids in proteins.

  • Enhanced Sensitivity: The synergistic effect of the 5-chloro and 2-ester groups increases the transition probability, yielding a molar absorptivity ( ϵ ) of 9,400 M−1cm−1 . This allows for a significantly lower limit of detection (LOD) compared to unsubstituted 2-pyridone.

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Safety & Regulatory Compliance

Safety

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate proper disposal procedures

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for researchers and drug development professionals working with halogenated nitrogen heterocycles. Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for researchers and drug development professionals working with halogenated nitrogen heterocycles.

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a specialized building block frequently utilized in pharmaceutical synthesis. Due to its chlorinated pyridine core, it presents specific toxicological risks and demands strict regulatory disposal procedures under Environmental Protection Agency (EPA) guidelines. This guide synthesizes technical accuracy with field-proven logistics to ensure your laboratory maintains the highest standards of safety, compliance, and operational efficiency.

Chemical Identification & Hazard Profile

To establish a foundation for safe handling, it is critical to understand the physicochemical and toxicological properties of the compound. As a chloropyridine derivative, it shares acute toxicity and environmental hazard characteristics with its structural analogs, requiring proactive risk management[1].

Property / HazardValue / DescriptionRegulatory / Safety Implication
Chemical Name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylateN/A
CAS Registry Number 2[2]Critical identifier for EHS waste profiling and inventory tracking.
Molecular Formula C7H6ClNO3Contains halogen (Cl); dictates the specific waste stream classification.
Molar Mass 187.58 g/mol Quantitative tracking for stoichiometric calculations.
Acute Toxicity (GHS) Harmful if swallowed/inhaled; Severe Skin/Eye IrritantMandates strict PPE and engineering controls (fume hoods/BSCs)[1].
Environmental Toxicity Very toxic to aquatic life with long-lasting effectsAbsolute prohibition of drain disposal (sewering)[1].
Waste Classification Halogenated Organic WasteRequires thermal destruction via rotary kiln incineration[3].

Operational Safety & Handling Protocol

Expertise & Experience: Chlorinated pyridines are known lachrymators and systemic toxicants that can cause organ damage (particularly to the liver) upon prolonged exposure. Handling must be restricted to controlled environments to prevent inhalation of aerosolized powders or vapors.

Step-by-Step Methodology:

  • Engineering Controls: Conduct all weighing, mixing, and reactions inside a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. Ensure the hood's face velocity is maintained between 80-100 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is highly recommended for concentrated solutions), a fully fastened lab coat, and tightly fitting safety goggles. If handling bulk powders outside a containment hood, a NIOSH-approved respirator is mandatory[1].

  • Handling Execution: Use anti-static spatulas for powder transfer to prevent aerosolization and static cling.

  • Self-Validating Verification: After handling, visually inspect the outer glove layer for any discoloration, degradation, or powder residue. Remove outer gloves immediately if contamination is suspected, validating the integrity of the inner protective barrier. Wash hands thoroughly immediately after glove removal[4].

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

Step-by-Step Methodology:

  • Evacuation & Assessment: If the spill exceeds 50 mL (for solutions) or is highly aerosolized, evacuate the immediate area and allow the laboratory's HVAC system to clear airborne particulates.

  • PPE Escalation: Responders must don maximum PPE, including a face shield, respirator, and heavy-duty nitrile or neoprene gloves[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Causality: Do not use combustible materials like sawdust, as halogenated compounds can occasionally react exothermically with organic matrices.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan. Transfer the material into a pre-labeled, compatible hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a thorough water rinse. Collect all decontamination wash water as hazardous waste, as it now contains trace chloropyridines[1].

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Evacuate if aerosolized) Start->Assess PPE Don Maximum PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect in Halogenated Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Report Report to EHS Decon->Report

Caption: Workflow for containment and remediation of chloropyridine derivative spills.

Proper Disposal & Waste Management Plan

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate must be strictly managed as Halogenated Organic Waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Step-by-Step Methodology:

  • Waste Segregation: Never mix this compound with non-halogenated organic solvents. Causality: Mixing increases the total volume of halogenated waste, exponentially increasing disposal costs, as halogenated wastes require specialized, highly controlled incineration[5].

  • Validation Step: Ensure the waste mixture contains less than 20% water and is completely free of acids and peroxides. Use peroxide test strips and pH paper to validate the absence of reactive species before sealing the container[5].

  • Storage: Store the waste in a chemically compatible, high-density polyethylene (HDPE) container. Never fill the container beyond 75% capacity to allow for vapor expansion and prevent pressure buildup[5].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Clearly list "Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate" and check the "Halogenated" box on the label.

  • EHS Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department for transfer to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

Mechanistic Rationale: The Science of Halogenated Waste Destruction

Why is the disposal of chlorinated heterocycles so strictly regulated? The answer lies in the thermodynamics of their destruction.

When Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is subjected to standard, low-temperature incineration, the combustion of the chlorinated pyridine ring produces highly corrosive hydrochloric acid (HCl) gas. Furthermore, incomplete combustion of chlorinated organics can lead to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic synthetic compounds known to environmental science.

To prevent this,3[3] that halogenated organic wastes be destroyed via Rotary Kiln Incineration at extreme temperatures (exceeding 1000°C) to ensure the complete thermal destruction of the heterocyclic ring. The incinerator must be equipped with a caustic scrubber (utilizing sodium hydroxide or calcium hydroxide) to neutralize the generated HCl gas before atmospheric release, safely converting it into benign salt and water[3].

WasteDisposal Lab Laboratory Generation (Chlorinated Pyridine) Segregate Segregate as Halogenated Waste Lab->Segregate Storage Store in HDPE Container (<75% full) Segregate->Storage EHS EHS Pickup & RCRA Profiling Storage->EHS Incinerator Rotary Kiln Incineration (>1000°C) EHS->Incinerator Scrubber Caustic Scrubbing (Neutralize HCl gas) Incinerator->Scrubber Ash Ash to Secure Landfill Scrubber->Ash

Caption: EPA-compliant disposal pathway for halogenated organic laboratory waste.

References

  • ChemBK. "Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate - Physico-chemical Properties." ChemBK Database. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide: Halogenated Organic Waste." Nipissing University EHS. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
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Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
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